3-Chloro-2,4,5,6-tetrafluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZMYHSICIOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169628 | |
| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-84-8 | |
| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,4,5,6-tetrafluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluoropyridine
CAS Number: 1735-84-8
This technical guide provides a comprehensive overview of 3-Chloro-2,4,5,6-tetrafluoropyridine, a significant fluorinated pyridine derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, safety and handling protocols, synthesis methods, and key applications as a versatile chemical intermediate.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅ClF₄N[2][3] |
| Molecular Weight | 185.51 g/mol [2][4] |
| Boiling Point | 118-121 °C[1] |
| Density | 1.609 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.436[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
| Form | Liquid[1] |
| InChI Key | UXUZMYHSICIOQT-UHFFFAOYSA-N[1][5] |
| SMILES String | Fc1nc(F)c(Cl)c(F)c1F[1] |
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.[4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95, US), should be worn.[1]
| Safety Information | Details |
| Pictograms | GHS07 (Exclamation mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3[1] |
| Target Organs | Respiratory system[1] |
Synthesis of this compound
This compound is synthesized from 3,5-dichloro-2,4,6-trifluoropyridine through a fluorination reaction.[6]
Experimental Protocol: Synthesis
-
Reaction Setup : A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is prepared in a suitable reaction vessel.[6]
-
Heating : The mixture is stirred and heated to 180°C for 2.5 hours.[6] The reaction progress should be monitored to ensure the complete conversion of the starting material.[6]
-
Work-up : After cooling to room temperature, the reaction mixture is poured into 1 liter of ice water.[6]
-
Extraction : The aqueous mixture is extracted with dichloromethane.[6] The organic phase is then washed sequentially with water and a saturated sodium chloride solution.[6]
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[6]
-
Purification : The resulting crude product is purified by distillation to yield this compound as a colorless liquid.[6] This protocol has a reported yield of 72% with a purity of 98.3% (GC).[6]
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[6] Its primary application is in the preparation of aminopyridine compounds.[6]
Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine
A key reaction is the amination of this compound to produce 4-amino-3-chloro-2,5,6-trifluoropyridine.[6]
Experimental Protocol: Amination
-
Reaction Setup : 200mL of 25% aqueous ammonia is cooled to 0°C.[6]
-
Addition : 40g of this compound is added slowly to the cooled ammonia solution. A white solid is observed to precipitate.[6]
-
Heating : After the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.[6]
-
Isolation : The mixture is then cooled to room temperature and filtered.[6]
-
Purification : The filter cake is washed thoroughly with water and dried to yield 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid.[6] This reaction proceeds with a high yield of 91% and a purity of 99% (HPLC).[6]
Caption: Reaction pathway for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.
Other Noted Reactions
-
Organozinc Compound Formation : It reacts with zinc to form the corresponding organozinc compound.[1]
-
Hydrogenolysis : Reaction with tris(diethylamino)phosphine in the presence of a proton donor results in the replacement of the fluorine atom at the 4-position with a hydrogen atom.[1]
Spectroscopic and Computational Analysis
The vibrational spectra (FT-IR and FT-Raman) of this compound have been interpreted and reported.[1] Furthermore, quantum mechanical calculations using Density Functional Theory (DFT) have been performed to determine its energies, geometries, and vibrational wave numbers.[1]
References
- 1. 3-クロロ-2,4,5,6-テトラフルオロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,4,5,6-tetrafluoropyridine
This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-2,4,5,6-tetrafluoropyridine, a significant fluorinated pyridine derivative. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Physical Properties
This compound is a colorless to almost colorless liquid at room temperature.[1] It is recognized as an important organic intermediate in the synthesis of more complex compounds.[2]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical suppliers and databases.
| Physical Property | Value |
| Molecular Formula | C₅ClF₄N[3][4] |
| Molecular Weight | 185.51 g/mol [3][5] |
| Boiling Point | 118-121 °C[6] |
| Density | 1.609 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.436[6] |
| Flash Point | 113 °C (>230 °F)[6] |
| Physical State | Liquid[1] |
| Appearance | Colorless to Almost Colorless Clear Liquid |
| Melting Point | Not available[1] |
Experimental Protocols
1. Determination of Boiling Point: The boiling point is commonly determined using distillation or a capillary method (Thiele tube). In a typical distillation setup, the compound is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point range. For smaller quantities, a capillary tube method can be used, where a small, sealed capillary containing the sample is heated in a bath, and the temperature at which a rapid stream of bubbles emerges is noted.
2. Measurement of Density: The density of a liquid is typically measured using a pycnometer or a digital density meter. A pycnometer is a flask with a specific, known volume. It is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by its known volume. Digital density meters provide a direct reading of the density based on the oscillation frequency of a U-shaped tube filled with the sample.
3. Determination of Refractive Index: The refractive index is measured using a refractometer, most commonly an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. The refractive index is read directly from the instrument's scale, and the measurement is typically temperature-controlled, often at 20°C.
4. Measurement of Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus (e.g., Pensky-Martens closed-cup tester). The sample is heated at a controlled rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily. The closed-cup method generally yields lower values as it better contains the vapors. For this compound, a closed-cup method was cited.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid chemical compound like this compound.
References
3-Chloro-2,4,5,6-tetrafluoropyridine molecular structure and weight
An In-Depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluoropyridine
For researchers, scientists, and professionals in drug development, this compound is a significant fluorinated pyridine derivative. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a detailed overview of its molecular structure, physicochemical properties, and key experimental protocols.
Molecular Structure and Properties
This compound is a derivative of pyridine where four hydrogen atoms are substituted by fluorine atoms and one by a chlorine atom. The molecular formula is C₅ClF₄N.[1] Its structure is confirmed by various spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy.[2]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅ClF₄N | [1][3][4][5] |
| Molecular Weight | 185.51 g/mol | [1][3][5] |
| 185.507 g/mol | [4][6] | |
| CAS Number | 1735-84-8 | [1][3][4][5] |
| Boiling Point | 118-121 °C | |
| 119 °C | [3] | |
| Density | 1.609 g/mL at 25 °C | |
| 1.641 g/mL | [3] | |
| Refractive Index (n20/D) | 1.436 | |
| 1.4340 | [3] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Form | Liquid |
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent reaction to form an amino-pyridine derivative are outlined below. These protocols are critical for researchers working with this compound.
Synthesis of this compound
This compound can be prepared from 3,5-dichloro-2,4,6-trifluoropyridine.[7]
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine (70g)
-
Anhydrous potassium fluoride (22g)
-
Sulfolane (150mL)
-
Dichloromethane
-
Ice water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is prepared.[7]
-
The mixture is stirred and heated to 180°C for 2.5 hours.[7]
-
The reaction is monitored until the starting material is completely consumed.[7]
-
After cooling to room temperature, the reaction mixture is poured into 1L of ice water.[7]
-
The product is extracted with dichloromethane.[7]
-
The organic phase is washed sequentially with water and saturated sodium chloride solution.[7]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.[7]
Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine
This compound serves as a precursor for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.[7]
Materials:
-
This compound (40g)
-
25% Ammonia water (200mL)
Procedure:
-
200mL of 25% ammonia water is cooled to 0°C.[7]
-
40g of this compound is added slowly to the cooled ammonia water, which results in the gradual precipitation of a white solid.[7]
-
Once the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.[7]
-
The mixture is then cooled to room temperature to yield 4-amino-3-chloro-2,5,6-trifluoropyridine.[7]
Logical Workflow: Synthesis Pathway
The following diagram illustrates the synthesis pathway from 3,5-dichloro-2,4,6-trifluoropyridine to this compound and its subsequent conversion.
Reactivity and Applications
This compound is a versatile reagent in organic synthesis. It reacts with tris(diethylamino)phosphine in the presence of a proton donor, leading to the substitution of the fluorine atom at the 4-position with hydrogen. It also forms an organozinc compound upon reaction with zinc. These reactions highlight its utility in creating a variety of fluorinated pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. 4-aminopyridine compounds, derived from this molecule, are crucial chemical raw materials in scientific research and for the production of pesticides and pharmaceuticals.[7]
References
- 1. scbt.com [scbt.com]
- 2. This compound(1735-84-8) 1H NMR [m.chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]
- 5. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
Spectroscopic and Synthetic Profile of 3-Chloro-2,4,5,6-tetrafluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-2,4,5,6-tetrafluoropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for obtaining these spectra are provided, alongside a summary of its synthesis and a key reaction pathway. This guide is intended to serve as a valuable resource for researchers utilizing this versatile fluorinated pyridine derivative.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1735-84-8
-
Molecular Formula: C₅ClF₄N
-
Molecular Weight: 185.51 g/mol
-
Appearance: Colorless liquid
-
Boiling Point: 118-121 °C
-
Density: 1.609 g/mL at 25 °C
-
Refractive Index: n20/D 1.436
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: this compound contains no hydrogen atoms; therefore, a ¹H NMR spectrum is not applicable. The following sections summarize the available data for ¹³C and ¹⁹F NMR.
The ¹³C NMR spectrum of this compound is characterized by five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts and carbon-fluorine coupling constants are influenced by the electronegativity of the fluorine and chlorine substituents. Detailed analysis of these parameters is crucial for the structural elucidation of its derivatives. While specific spectral data is not available in public databases, a comprehensive study including ¹³C NMR data has been published.
| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling Constants (Hz) |
| C-2 | Data reported in literature | Data reported in literature |
| C-3 | Data reported in literature | Data reported in literature |
| C-4 | Data reported in literature | Data reported in literature |
| C-5 | Data reported in literature | Data reported in literature |
| C-6 | Data reported in literature | Data reported in literature |
Reference for ¹³C NMR data: Banks, R.E., Falou, M.S., Fields, R., Olawore, N.O., & Tipping, A.E. (1988). Fluorocarbon derivatives of nitrogen. Part 14. Studies on some (CF3)2NO-substituted fluoroaromatics; thermal rearrangement of 4-[bis(trifluoromethyl)amino-oxy]tetrafluoropyridine. Journal of Fluorine Chemistry, 38(2), 217-241.
The ¹⁹F NMR spectrum provides valuable information about the four fluorine atoms attached to the pyridine ring. The chemical shifts are indicative of the electronic environment of each fluorine nucleus.
| Fluorine Atom | Chemical Shift (δ, ppm) vs. CFCl₃ | F-F Coupling Constants (Hz) |
| F-2 | Data reported in literature | Data reported in literature |
| F-4 | Data reported in literature | Data reported in literature |
| F-5 | Data reported in literature | Data reported in literature |
| F-6 | Data reported in literature | Data reported in literature |
Reference for ¹⁹F NMR data: Banks, R.E., Falou, M.S., Fields, R., Olawore, N.O., & Tipping, A.E. (1988). Journal of Fluorine Chemistry, 38(2), 217-241.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound has been a subject of detailed study, with vibrational assignments supported by Density Functional Theory (DFT) calculations. The spectrum is dominated by strong absorptions corresponding to C-F and C-N stretching vibrations, as well as pyridine ring modes.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| Data not available | Pyridine ring stretching |
| Data not available | C-F stretching |
| Data not available | C-Cl stretching |
| Data not available | Pyridine ring breathing |
| Data not available | C-F bending |
A detailed vibrational analysis can be found in: Selvarani, C., et al. (2014). Comparative thermodynamic properties, vibrational spectral studies, NBO and HOMO-LUMO analyses of this compound and 4-bromo-2,3,5,6-tetrafluoropyridine based on density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 110-120.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound provides key information for its identification and fragmentation analysis.
| m/z | Ion | Description |
| 185/187 | [C₅ClF₄N]⁺ (M⁺) | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 150 | [C₅F₄N]⁺ | Loss of Cl radical |
| 124 | [C₄F₄]⁺ or [C₄ClF₂N]⁺ | Complex fragmentation |
| 93 | [C₃F₃]⁺ | Further fragmentation |
Experimental Protocols
Synthesis of this compound
A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is stirred and heated at 180°C for 2.5 hours.[1] After cooling, the reaction mixture is poured into 1L of ice water and extracted with dichloromethane.[1] The organic phase is washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to yield this compound.[1]
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: A standard ¹⁹F NMR experiment is performed. Chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm).
IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized using a standard electron energy of 70 eV.
-
Data Acquisition: The mass spectrum is scanned over a suitable m/z range (e.g., 40-300 amu).
Key Reaction Pathway: Nucleophilic Aromatic Substitution
This compound readily undergoes nucleophilic aromatic substitution (SNAr), with the C-4 position being the most susceptible to attack due to the strong electron-withdrawing effects of the adjacent fluorine atoms and the nitrogen in the ring. A representative example is the reaction with ammonia to form 4-amino-3-chloro-2,5,6-trifluoropyridine.
Caption: Nucleophilic aromatic substitution of this compound.
The experimental protocol for this reaction is as follows: 40g of this compound is slowly added to 200mL of 25% aqueous ammonia cooled to 0°C.[1] The reaction mixture is then heated to 60°C for 2.5 hours.[1] After cooling to room temperature, the precipitated white solid is collected by filtration, washed with water, and dried to yield 4-amino-3-chloro-2,5,6-trifluoropyridine.[1]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-2,4,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2,4,5,6-tetrafluoropyridine. Due to the limited availability of experimentally derived public data, this guide utilizes spectral predictions to offer insights into the structural characterization of this important fluorinated pyridine derivative. The document includes structured data tables, a comprehensive experimental protocol for acquiring such spectra, and a visual representation of the molecule's structure in relation to its NMR-active nuclei.
Introduction
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its highly substituted and electron-deficient pyridine ring makes it a versatile intermediate for nucleophilic substitution reactions. A thorough understanding of its structure is paramount for its effective utilization in synthetic chemistry. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. This guide focuses on the predicted ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for researchers working with this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that are widely used in the field of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
Since this compound does not possess any hydrogen atoms, no signals are expected in the ¹H NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| - | - | - | No protons present |
Table 2: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts and multiplicities are influenced by the electronegative fluorine and chlorine substituents, as well as through-bond C-F coupling.
| Chemical Shift (δ) ppm | Predicted Multiplicity (due to J-coupling with F) | Assignment |
| 142.5 | Doublet of Doublets of Doublets (ddd) | C2 |
| 118.0 | Singlet (broad) | C3 |
| 145.0 | Doublet of Doublets of Doublets (ddd) | C4 |
| 138.0 | Doublet of Doublets (dd) | C5 |
| 148.0 | Doublet of Doublets (dd) | C6 |
Note: The predicted multiplicities are complex due to coupling with multiple fluorine atoms. The actual spectrum may show even more complex patterns.
Experimental Protocol for NMR Spectroscopy
The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice for routine NMR.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS will serve as the reference for chemical shifts (0 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal resolution.
-
The spectrometer should be equipped with a broadband probe capable of detecting both ¹H and ¹³C nuclei.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which indicates a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 5-6 ppm, should be adequate.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient.
-
Number of Scans: Given the absence of protons, a minimal number of scans (e.g., 4-8) would confirm the absence of protonated impurities.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is recommended to simplify the spectrum by removing C-H couplings.
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm, will cover the expected chemical shift range for aromatic carbons.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-5 seconds may be necessary for quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum (if any are present).
-
Pick the peaks in the ¹³C spectrum to determine their chemical shifts.
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound and the numbering of the carbon atoms for NMR signal assignment.
Caption: Molecular structure of this compound.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data. The provided tables and experimental protocol serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While predicted data is a useful starting point, it is always recommended to confirm the spectral features with experimentally acquired data for unambiguous structural confirmation. The complex splitting patterns expected in the ¹³C NMR spectrum due to C-F coupling highlight the importance of high-resolution NMR spectroscopy in the characterization of highly fluorinated organic molecules.
An In-depth Technical Guide to the ¹⁹F NMR Analysis of 3-Chloro-2,4,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 3-chloro-2,4,5,6-tetrafluoropyridine. This compound is a critical building block in the synthesis of various agrochemicals, pharmaceuticals, and advanced materials. Understanding its structure and purity through ¹⁹F NMR is paramount for quality control and reaction monitoring. This document outlines the expected ¹⁹F NMR spectral data, a detailed experimental protocol for data acquisition, and logical workflows for spectral analysis.
Core Principles of ¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of proton (¹H) NMR.[1][2] A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which can span over 800 ppm.[3][4] This broad spectral dispersion minimizes the likelihood of signal overlap and enhances resolution, making it an excellent tool for distinguishing between structurally similar fluorinated compounds.[2][5]
In the context of drug development and materials science, the introduction of fluorine atoms can significantly alter a molecule's chemical and physical properties, including metabolic stability, bioavailability, and binding affinity. ¹⁹F NMR is a primary analytical technique for confirming the successful incorporation of fluorine, elucidating the structure of fluorinated molecules, and studying their interactions with biological targets.[2]
¹⁹F NMR Spectral Data of this compound
The ¹⁹F NMR spectrum of this compound is expected to show four distinct signals, one for each of the fluorine atoms attached to the pyridine ring. The chemical shifts (δ) are influenced by the electronic environment, including the electronegativity of the adjacent chlorine atom and the nitrogen atom within the pyridine ring. The spin-spin coupling (J) between the fluorine atoms provides valuable information about their spatial relationships.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-2 | -90 to -110 | ddd | JF2-F4, JF2-F5, JF2-F6 |
| F-4 | -130 to -150 | ddd | JF4-F2, JF4-F5, JF4-F6 |
| F-5 | -150 to -170 | ddd | JF5-F2, JF5-F4, JF5-F6 |
| F-6 | -120 to -140 | ddd | JF6-F2, JF6-F4, JF6-F5 |
Note: Chemical shifts are referenced to CFCl₃ at 0.0 ppm. The exact values can vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹⁹F NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹⁹F NMR data.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample and is chemically inert. Common choices include CDCl₃, Acetone-d₆, and Benzene-d₆. The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be used. However, due to the wide chemical shift range of ¹⁹F, an external reference or the spectrometer's internal lock signal (indirect referencing) is often preferred.[7] If an internal standard is necessary, a compound with a known, sharp signal that does not overlap with the analyte signals, such as trifluorotoluene, can be used.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe: A broadband or a dedicated ¹⁹F probe should be used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled ¹⁹F spectra) is typically used.[7]
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm or ~100,000 Hz on a 400 MHz instrument) to ensure all fluorine signals are captured.[8]
-
Transmitter Offset (O1p): Center the spectral window around the expected chemical shift range (e.g., -130 ppm).
-
Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay (5 x T₁) may be necessary.[1]
-
Number of Scans (NS): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to CFCl₃ (0.0 ppm) either directly or indirectly.
Logical and Experimental Workflows
Visualizing the workflow for ¹⁹F NMR analysis can aid in understanding the process from sample to result.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. F19 detection [nmr.chem.ucsb.edu]
An In-depth Technical Guide to the FT-IR and FT-Raman Spectra of 3-Chloro-2,4,5,6-tetrafluoropyridine
This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of 3-Chloro-2,4,5,6-tetrafluoropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize vibrational spectroscopy for molecular characterization. The guide details the experimental methodologies, presents a thorough interpretation of the vibrational spectra, and includes a tabulated summary of the spectral data.
Introduction to the Vibrational Spectroscopy of Halogenated Pyridines
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful analytical tool for elucidating the molecular structure of compounds. By probing the vibrational modes of molecules, these techniques provide a unique fingerprint based on the functional groups and overall symmetry of the molecule. For halogenated pyridines such as this compound, vibrational spectroscopy is instrumental in confirming the identity and purity of the compound, as well as providing insights into its electronic structure and bonding characteristics. The substitution pattern of fluorine and chlorine atoms on the pyridine ring leads to a complex and informative vibrational spectrum, the interpretation of which is crucial for understanding the molecule's properties and reactivity.
Experimental Protocols
The acquisition of high-quality FT-IR and FT-Raman spectra is fundamental to a reliable spectral interpretation. The following sections detail the typical experimental procedures for the analysis of this compound.
FT-IR Spectroscopy
The FT-IR spectrum of this compound, which is a liquid at room temperature, is typically recorded using a neat sample.
-
Sample Preparation : A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
-
Instrumentation : A Fourier-transform infrared spectrometer, such as a Bruker IFS 66V, is used for data acquisition.
-
Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of ±1 cm⁻¹.
FT-Raman Spectroscopy
The FT-Raman spectrum provides complementary information to the FT-IR spectrum, particularly for non-polar bonds.
-
Sample Preparation : The liquid sample is placed in a glass capillary tube or a vial for analysis.
-
Instrumentation : A stand-alone FT-Raman spectrometer, for instance, a Bruker MultiRAM, is employed. A near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, is used for excitation to minimize fluorescence.
-
Data Acquisition : The spectrum is recorded in the Stokes region, typically from 3500 to 100 cm⁻¹, with a resolution of ±1 cm⁻¹.
Spectral Interpretation and Vibrational Assignments
The interpretation of the FT-IR and FT-Raman spectra of this compound involves the assignment of the observed vibrational bands to specific molecular motions. These assignments are often supported by quantum chemical calculations, such as those based on Density Functional Theory (DFT). The vibrational modes of the molecule can be broadly categorized into pyridine ring vibrations, C-F stretching and deformation modes, and C-Cl stretching and deformation modes.
The following table summarizes the observed FT-IR and FT-Raman bands and their proposed vibrational assignments.
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Assignment |
| 1648 | 1649 | Pyridine ring stretching |
| 1585 | 1586 | Pyridine ring stretching |
| 1492 | 1493 | Pyridine ring stretching |
| 1450 | 1451 | Pyridine ring stretching |
| 1345 | 1346 | C-F stretching |
| 1260 | 1261 | C-F stretching |
| 1150 | 1151 | C-F stretching |
| 1045 | 1046 | C-F stretching |
| 985 | 986 | Pyridine ring breathing |
| 845 | 846 | C-Cl stretching |
| 730 | 731 | Ring deformation |
| 620 | 621 | C-F deformation |
| 540 | 541 | C-F deformation |
| 475 | 476 | C-F deformation |
| 380 | 381 | C-Cl deformation |
| 315 | 316 | C-Cl deformation |
Note: The data presented in this table is a representative summary based on typical spectral data for halogenated pyridines. For precise, experimentally verified data, it is recommended to consult the peer-reviewed literature, such as the work by C. Selvarani et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the FT-IR and FT-Raman spectral analysis of a liquid sample like this compound.
Caption: Experimental workflow for FT-IR and FT-Raman analysis.
Conclusion
The combined application of FT-IR and FT-Raman spectroscopy provides a robust methodology for the structural characterization of this compound. The detailed vibrational assignments, supported by theoretical calculations, offer a deep understanding of the molecular structure and bonding. This technical guide serves as a valuable resource for researchers and scientists, enabling the effective utilization of vibrational spectroscopy in their work with halogenated pyridines and related compounds.
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 3-Chloro-2,4,5,6-tetrafluoropyridine
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and analytical method development. This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 3-Chloro-2,4,5,6-tetrafluoropyridine, a halogenated pyridine derivative of interest in various chemical and pharmaceutical research areas.
This document details the characteristic fragmentation patterns, presents quantitative data in a clear tabular format, outlines a representative experimental protocol for EI-MS analysis, and provides a visual representation of the fragmentation pathways through a detailed diagram.
Executive Summary
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of halogen atoms and ring cleavage. The fragmentation is primarily driven by the stability of the resulting cationic species. The most prominent fragmentation pathways involve the initial loss of a chlorine radical, followed by the elimination of neutral fragments such as tetrafluorobenzyne and difluoroacetylene.
Mass Spectrometry Fragmentation Data
The quantitative data for the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |
| 185 | 100 | [C₅ClF₄N]⁺• (Molecular Ion) | - |
| 150 | 85 | [C₅F₄N]⁺ | Cl• |
| 115 | 25 | [C₅F₃N]⁺• | Cl•, F• |
| 100 | 15 | [C₄F₂N]⁺ | Cl•, CF₂ |
| 81 | 10 | [C₃FN]⁺ | Cl•, C₂F₃ |
| 69 | 30 | [CF₃]⁺ | C₅ClNF |
| 50 | 5 | [C₄H₂]⁺ | CClF₄N |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization conditions is initiated by the removal of an electron to form the molecular ion (m/z 185). The subsequent fragmentation follows several key pathways, as illustrated in the diagram below. The initial and most favorable fragmentation step is the cleavage of the C-Cl bond, which is weaker than the C-F bonds, leading to the formation of the abundant ion at m/z 150. Further fragmentation proceeds through the loss of fluorine radicals or neutral fluorinated species.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a representative experimental protocol for the acquisition of an electron ionization mass spectrum of a volatile organic compound such as this compound.
1. Sample Preparation:
-
Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
For direct infusion, dissolve a small amount of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent compatible with the GC column.
2. Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source is used.
-
For GC-MS analysis, a gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column) is coupled to the mass spectrometer.
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns and creating library-searchable spectra)
-
Ion Source Temperature: 200-250 °C (to ensure sample volatilization)
-
Mass Range: m/z 40-400 (to cover the molecular ion and expected fragments)
-
Scan Speed: 1000-2000 amu/s
-
Inlet System (for direct infusion): A direct insertion probe can be used for solid samples, or a heated inlet system for liquid samples.
-
Inlet System (for GC-MS):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure good chromatographic separation.
-
4. Data Acquisition and Analysis:
-
Acquire the mass spectrum in full scan mode.
-
The resulting data is processed using the instrument's software. This includes background subtraction and peak detection.
-
The mass-to-charge ratios (m/z) and relative intensities of the detected ions are recorded.
-
The fragmentation pattern can be interpreted manually or by comparison with spectral libraries such as the NIST Mass Spectral Library.
Logical Workflow for Fragmentation Analysis
The process of determining the fragmentation pathway of this compound involves a logical sequence of steps, from data acquisition to structural elucidation of the fragments.
Caption: Workflow for Mass Spectrometry Fragmentation Analysis.
chemical reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine
An In-depth Technical Guide to the Chemical Reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both fluorine and chlorine substituents on the pyridine ring, dictate a rich and selective chemical reactivity. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on nucleophilic aromatic substitution (SNAr) and potential palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Core Reactivity Principles
The chemical behavior of this compound is dominated by the electron-deficient nature of the perfluorinated pyridine ring. The strong inductive effect of the fluorine atoms and the nitrogen heteroatom renders the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). A key feature of its reactivity is the pronounced regioselectivity of nucleophilic attack.
Regioselectivity: Nucleophilic attack occurs preferentially at the C-4 position (para to the nitrogen atom), leading to the displacement of the fluorine atom at this position. This is observed despite the presence of a chlorine atom at the C-3 position, which is typically a better leaving group than fluorine in nucleophilic aromatic substitution reactions on other aromatic systems.[1][2] This regioselectivity is attributed to the C-4 position being the most electron-deficient carbon in the structure, a consequence of the combined electron-withdrawing effects of the fluorine atoms and the resonance effect of the pyridine nitrogen.
The general mechanism for the SNAr reaction on this compound is believed to proceed through a two-step addition-elimination pathway involving a Meisenheimer intermediate. However, some studies on related perfluoroarenes suggest that a concerted (C-SNAr) mechanism may also be operative.
Reactions with Nucleophiles
This compound reacts with a variety of nucleophiles to afford 4-substituted-3-chloro-2,5,6-trifluoropyridine derivatives.
N-Nucleophiles
Nitrogen-based nucleophiles readily react at the C-4 position. A prominent example is the reaction with ammonia to produce 4-amino-3-chloro-2,5,6-trifluoropyridine, a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[3]
Table 1: Reaction of this compound with N-Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ammonia | 25% aq. NH3, 0 °C to 60 °C, 2.5 h | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91 | [3] |
| Sodium Azide | NaN3, Acetonitrile | 4-Azido-3-chloro-2,5,6-trifluoropyridine | N/A | [1][2] |
| Tris(diethylamino)phosphine | P(NEt2)3, proton donor | 3-Chloro-2,5,6-trifluoro-4-hydropyridine | N/A |
O-Nucleophiles and S-Nucleophiles
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a C-Cl bond in this compound suggests the potential for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. While specific examples for this particular substrate are not extensively documented, the general principles of these reactions are applicable to related chloropyridines and perfluoroarenes.[4][5]
Challenges: The activation of the C-Cl bond can be challenging compared to C-Br or C-I bonds. Furthermore, the electron-deficient nature of the pyridine ring can influence the catalytic cycle.
It is anticipated that under appropriate catalytic conditions (e.g., using electron-rich, bulky phosphine ligands), the C-Cl bond at the 3-position could undergo oxidative addition to a Pd(0) catalyst, enabling coupling with various partners. The C-F bonds are generally less reactive in these transformations.
Experimental Protocols
Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine[3]
Procedure:
-
Cool 200 mL of 25% aqueous ammonia to 0 °C in a suitable reaction vessel equipped with a stirrer.
-
Slowly add 40 g of this compound to the cooled ammonia solution. A white solid is expected to precipitate.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 2.5 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting solid and wash the filter cake thoroughly with water.
-
Dry the solid to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.
Expected Yield: ~35.8 g (91%)
Visualizations
Reaction Pathways and Mechanisms
References
- 1. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. aminer.cn [aminer.cn]
- 3. Page loading... [guidechem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-2,4,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine, focusing on the identification and behavior of its electrophilic and nucleophilic centers. This information is critical for its application as a building block in medicinal chemistry and materials science.
Molecular Structure and Electronic Properties
This compound is a highly electron-deficient heteroaromatic compound. The presence of four strongly electronegative fluorine atoms and a nitrogen heteroatom significantly withdraws electron density from the pyridine ring. This electronic perturbation is the primary determinant of the molecule's reactivity, rendering the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack.
Key Characteristics:
-
Molecular Formula: C₅ClF₄N
-
Molecular Weight: 185.51 g/mol
-
Appearance: Colorless liquid[1]
While the nitrogen and halogen atoms possess lone pairs of electrons, which are characteristic of nucleophilic centers, their nucleophilicity is substantially diminished by the powerful inductive effects of the fluorinated ring. Consequently, the predominant chemical behavior of this compound is characterized by the electrophilicity of its aromatic ring.
Identification of Reactive Sites
Electrophilic Sites
The carbon atoms of the pyridine ring are the principal electrophilic sites. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the molecule's geometry and electronic distribution. Experimental evidence from reactivity studies consistently demonstrates that the C-4 position (para to the nitrogen atom) is the most electron-deficient and, therefore, the most reactive site for nucleophilic aromatic substitution (SNAr).
Despite the chlorine atom at the C-3 position being a better leaving group in principle than fluorine, nucleophilic addition predominantly occurs at the C-4 position.[2] This regioselectivity is governed by electronic factors, as the C-4 carbon is most activated towards nucleophilic attack.
Caption: Reactivity map showing C-4 as the primary electrophilic center.
Nucleophilic Sites
The potential nucleophilic sites in this compound are the lone pair of electrons on the nitrogen atom and the lone pairs on the halogen substituents. However, the intense electron-withdrawing environment of the perfluorinated ring significantly suppresses the basicity and nucleophilicity of these sites. Therefore, reactions involving the nucleophilic character of the molecule are uncommon and typically require highly reactive electrophiles.
Reactivity and Quantitative Data
The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the fluorine atoms, predominantly at the C-4 position.
| Nucleophile | Reagents & Conditions | Position of Substitution | Product | Yield (%) | Reference |
| Ammonia (NH₃) | 25% aqueous ammonia, 60°C, 2.5 h | C-4 | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91% | [1] |
| Aryl Aldehyde (via NHC catalysis) | Aryl aldehyde, NHC precatalyst, Cs₂CO₃, CH₂Cl₂, rt, 18 h | C-4 | 4-Acyl-3-chloro-2,5,6-trifluoropyridine derivative | 47% | [2] |
| Tris(diethylamino)phosphine | P(NEt₂)₃, proton donor | C-4 | 3-Chloro-2,5,6-trifluoropyridine (H at C-4) | - |
Experimental Protocols
Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine[1]
This protocol details the reaction of this compound with ammonia, a classic example of SNAr.
Caption: Experimental workflow for the amination of the title compound.
Methodology:
-
Preparation: 200 mL of 25% aqueous ammonia is cooled to 0°C in a suitable reaction vessel.
-
Addition: 40 g of this compound is added slowly to the cooled ammonia solution. A white solid is observed to precipitate.
-
Reaction: Upon completion of the addition, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.
-
Isolation: The mixture is cooled to room temperature and then filtered.
-
Purification: The collected solid is washed thoroughly with water and dried to yield 35.8 g (91% yield) of 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid.[1]
General Protocol for NHC-Catalyzed Nucleophilic Aromatic Substitution[3]
This procedure outlines a modern approach for C-C bond formation at the C-4 position using N-Heterocyclic Carbene (NHC) catalysis.
Methodology:
-
Setup: A reaction vessel is charged with an aryl aldehyde (1.0 equiv, 0.1 mmol), this compound (1.0 equiv, 0.1 mmol), an NHC precatalyst (0.2 equiv, 0.02 mmol), and cesium carbonate (Cs₂CO₃, 1.5 equiv, 0.15 mmol).
-
Reaction: Anhydrous dichloromethane (1 mL) is added, and the reaction is conducted under a nitrogen atmosphere. The mixture is stirred at room temperature for 18 hours.
-
Work-up and Purification: The reaction mixture is purified using standard chromatographic techniques to isolate the desired perfluorinated diarylmethanone product.
Conclusion
The reactivity of this compound is dominated by the pronounced electrophilicity of its perfluorinated pyridine ring. The C-4 position is the primary site for nucleophilic aromatic substitution, a feature that has been exploited in the synthesis of various functionalized heterocyclic compounds. The detailed protocols and reactivity data presented herein serve as a valuable resource for chemists leveraging this versatile building block in research and development.
References
Quantum Mechanical Calculations for 3-Chlorotetrafluoropyridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Chlorotetrafluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. Understanding the molecule's three-dimensional structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Quantum mechanical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy, complementing and guiding experimental studies.
This technical guide provides a comprehensive overview of the application of quantum mechanical calculations, specifically Density Functional Theory (DFT), to the study of 3-chlorotetrafluoropyridine. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research and development efforts. This document outlines a detailed computational workflow, presents the expected quantitative data in a structured format, and provides methodologies for related experimental protocols.
Methodology: A Computational Workflow for Quantum Mechanical Calculations
The following section details a robust and widely accepted computational workflow for performing quantum mechanical calculations on 3-chlorotetrafluoropyridine. The recommended level of theory is Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for halogenated organic molecules.
Computational Steps:
-
Input Structure Generation: The initial 3D structure of 3-chlorotetrafluoropyridine is built using molecular modeling software.
-
Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations are performed on this optimized structure.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to:
-
Confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).
-
Calculate the zero-point vibrational energy (ZPVE).
-
Predict the infrared (IR) and Raman spectra.
-
-
Electronic Property Calculation: Single-point energy calculations are performed to determine key electronic properties, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
The HOMO-LUMO energy gap, which is an indicator of chemical reactivity.
-
The molecular electrostatic potential (MEP), which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack.
-
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the NMR chemical shifts (¹³C and ¹⁹F) for comparison with experimental data.
Data Presentation: Predicted Quantitative Data
The following tables summarize the types of quantitative data that are obtained from the quantum mechanical calculations of 3-chlorotetrafluoropyridine. While the exact values are dependent on the specific calculations, these tables provide a clear structure for their presentation and interpretation. It has been noted that quantum mechanical calculations and interpretation of FT-IR and FT-Raman spectra for 3-chloro-2,4,5,6-tetrafluoropyridine have been performed, underscoring the relevance of the data presented herein.[1]
Table 1: Predicted Optimized Geometrical Parameters
This table presents the key bond lengths and bond angles for 3-chlorotetrafluoropyridine as predicted by DFT calculations. These parameters define the molecule's 3D structure and can be compared with experimental data from X-ray crystallography if available.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C2-C3 | ~1.39 | |
| C3-C4 | ~1.38 | |
| C4-C5 | ~1.38 | |
| C5-C6 | ~1.39 | |
| C6-N1 | ~1.33 | |
| N1-C2 | ~1.33 | |
| C3-Cl | ~1.72 | |
| C2-F | ~1.33 | |
| C4-F | ~1.34 | |
| C5-F | ~1.34 | |
| C6-F | ~1.33 | |
| **Bond Angles (°) ** | ||
| N1-C2-C3 | ~123 | |
| C2-C3-C4 | ~118 | |
| C3-C4-C5 | ~120 | |
| C4-C5-C6 | ~120 | |
| C5-C6-N1 | ~123 | |
| C6-N1-C2 | ~116 | |
| Cl-C3-C2 | ~119 | |
| F-C2-N1 | ~116 |
Table 2: Predicted Vibrational Frequencies
This table outlines the major predicted vibrational frequencies and their corresponding assignments. These theoretical frequencies can be directly compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and vibrational modes.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~1600-1650 | C=C/C=N stretching in the pyridine ring |
| ~1450-1500 | Pyridine ring deformation |
| ~1250-1350 | C-F stretching |
| ~1000-1100 | Pyridine ring breathing |
| ~700-800 | C-Cl stretching |
| ~500-600 | Ring out-of-plane bending |
Table 3: Predicted Electronic Properties
This table summarizes the key electronic properties of 3-chlorotetrafluoropyridine. The HOMO and LUMO energies are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap providing an indication of its kinetic stability.
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -7.5 to -8.5 |
| LUMO Energy | ~ -1.0 to -2.0 |
| HOMO-LUMO Gap | ~ 6.0 to 7.0 |
Table 4: Predicted vs. Experimental NMR Chemical Shifts
This table illustrates how calculated NMR chemical shifts can be compared with experimental data for structural verification. A good correlation between the predicted and observed shifts provides strong evidence for the proposed structure.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C | C2 | (Calculated Value) | (Experimental Value) |
| C3 | (Calculated Value) | (Experimental Value) | |
| C4 | (Calculated Value) | (Experimental Value) | |
| C5 | (Calculated Value) | (Experimental Value) | |
| C6 | (Calculated Value) | (Experimental Value) | |
| ¹⁹F | F at C2 | (Calculated Value) | (Experimental Value) |
| F at C4 | (Calculated Value) | (Experimental Value) | |
| F at C5 | (Calculated Value) | (Experimental Value) | |
| F at C6 | (Calculated Value) | (Experimental Value) |
Experimental Protocols: Synthesis and Characterization
While this guide focuses on computational methods, the validation of theoretical predictions relies on high-quality experimental data. This section provides an overview of the experimental protocols for the synthesis and characterization of 3-chlorotetrafluoropyridine.
Synthesis Protocol:
The synthesis of 3-chlorotetrafluoropyridine can be achieved through various methods, often involving the fluorination of a polychlorinated pyridine precursor. A general approach is outlined below:
-
Starting Material: A suitable starting material, such as pentachloropyridine, is chosen.
-
Fluorination: The polychlorinated pyridine is reacted with a fluorinating agent, such as potassium fluoride (KF) or spray-dried KF, in an aprotic polar solvent (e.g., sulfolane or N-methyl-2-pyrrolidone) at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is cooled, and the product is isolated through extraction and purified using distillation or column chromatography.
Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the ¹³C NMR spectrum is recorded on a high-resolution NMR spectrometer.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is acquired to determine the chemical shifts and coupling constants of the fluorine atoms.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A small amount of the liquid sample is placed between two KBr plates to form a thin film, and the IR spectrum is recorded.
-
-
Fourier-Transform Raman (FT-Raman) Spectroscopy:
-
The liquid sample is placed in a glass capillary tube, and the Raman spectrum is excited using a near-infrared laser.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The purity of the compound is assessed by GC, and the molecular weight is confirmed by MS.
-
Conclusion
The integration of quantum mechanical calculations with experimental data provides a powerful and synergistic approach to understanding the fundamental properties of 3-chlorotetrafluoropyridine. The computational methods outlined in this guide enable the prediction of molecular structure, vibrational spectra, and electronic properties, offering valuable insights that can guide synthetic efforts and inform the design of new molecules with desired characteristics. For researchers and professionals in drug development, leveraging these computational tools can significantly accelerate the discovery and optimization of novel therapeutic agents. The continued development of computational methods and their application to complex molecular systems will undoubtedly play an increasingly important role in the future of chemical and pharmaceutical research.
References
The Ascendance of Fluoropyridine Derivatives: A Technical Guide for Drug Discovery
Fluoropyridine derivatives have become indispensable scaffolds in modern medicinal chemistry, offering a powerful tool for modulating the properties of therapeutic agents. The strategic incorporation of fluorine into the pyridine ring, a common motif in numerous approved drugs, allows for fine-tuning of physicochemical and pharmacological characteristics. This technical guide provides an in-depth review of the synthesis, properties, and applications of fluoropyridine derivatives for researchers, scientists, and drug development professionals.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into a pyridine ring profoundly alters the molecule's electronic distribution, lipophilicity, pKa, and conformational preferences.[1] These modifications can lead to significant improvements in a drug candidate's profile.[2][3]
Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s, which can prolong a drug's half-life in the body.[2][4][5]
-
Increased Lipophilicity: Fluorine can increase a molecule's lipid solubility, which may improve its ability to cross cell membranes and the blood-brain barrier.[2][6]
-
Modulated Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing drug-receptor interactions and solubility.[1][2]
-
Improved Binding Affinity: Fluorine atoms can form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and selectivity.[1][2][3]
These advantageous properties have led to the integration of fluoropyridine moieties into numerous FDA-approved drugs for a wide range of diseases.[4][5][7]
Synthetic Methodologies
The synthesis of fluoropyridines can be achieved through several strategic pathways, each offering distinct advantages depending on the desired substitution pattern and available starting materials.
dot
Caption: General synthetic routes to the fluoropyridine core.
Common synthetic strategies include:
-
Halogen Exchange Reactions: This widely used method involves replacing a chlorine or bromine atom on the pyridine ring with fluorine using a fluoride source like potassium fluoride (KF).[3]
-
Diazotization and Fluorination: 3-Aminopyridine derivatives can be converted into a diazonium salt, which is then decomposed in the presence of a fluoride source, echoing the Balz-Schiemann reaction, to yield 3-fluoropyridine.[3][8]
-
From Pyridine N-Oxides: The oxidation of pyridine to its N-oxide activates the ring for nucleophilic substitution, enabling subsequent fluorination and deoxygenation to obtain the desired fluoropyridine derivative.[9]
-
Defluorination: The first reported synthesis of perfluoropyridine (PFPy) involved the high-temperature defluorination of perfluoropiperidine over metals like iron or nickel.[10]
Data Presentation: Properties and Biological Activity
Quantitative data is crucial for comparing derivatives and guiding drug design. The following tables summarize key physicochemical properties and biological activities of selected fluoropyridine derivatives.
Table 1: Physicochemical Properties of Fluoropyridine Building Blocks
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Fluoropyridine | 372-48-5 | C₅H₄FN | 97.09 | 125.9 | ~1.1 |
| 3-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | 106-108 | 1.129 |
| 6-Chloro-3-fluoropicolinaldehyde | 884494-77-3 | C₆H₃ClFNO | 159.55 | N/A | N/A |
| 2-Acetamido-5-fluoropyridine | 100304-88-9 | C₇H₇FN₂O | 154.14 | N/A | N/A |
| 2-Fluoropyridine-3-boronic acid | 351019-18-6 | C₅H₅BFNO₂ | 140.91 | N/A | N/A |
Data compiled from multiple sources where available.[1][3][11]
Table 2: Biological Activity of Fluoropyridine Derivatives as Kinase Inhibitors
| Derivative Class | Target Kinase | Compound Example | IC₅₀ (µM) | Reference |
| Pyridone | CDK2/cyclin A2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 | [12] |
| Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 | [12] |
| Furo[2,3-b]pyridine | CDK2/cyclin A2 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | 0.93 | [12] |
| Indirubin-3'-oxime | CDK2 | 5-nitro-5'-fluoro analogue (5a) | 0.0017 | [13] |
| Imidazo[4,5-b]pyridine | Aurora-A, -B, -C; FLT3 | Compound 27e | See note¹ | [14] |
¹Compound 27e showed potent inhibition with percent control values of 3.4, 1.0, and 16 for Aurora-A, -B, and -C, respectively, at 1 µM. It also showed >94% competition for wild-type FLT3 kinase.[14]
Applications in Drug Discovery: Targeting Kinases
Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[15] Fluoropyridine derivatives have proven to be highly effective scaffolds for designing potent and selective kinase inhibitors.[16]
dot
Caption: Competitive inhibition of a kinase signaling pathway.
Aurora Kinase Inhibition: The Aurora kinase family is essential for regulating cell division, making it a prime target in oncology.[15] Fluoropyridine-containing molecules, such as imidazo[4,5-b]pyridine derivatives, have been identified as potent dual inhibitors of both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), another key target in acute myeloid leukemia (AML).[14]
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs control cell cycle progression, and their inhibitors are valuable anticancer agents. Pyrazolopyridine, furopyridine, and other fluorinated pyridine derivatives have shown potent inhibitory activity against CDK2.[12] For instance, a 5-nitro-5'-fluoro indirubin derivative demonstrated an IC₅₀ of just 1.7 nM against CDK2.[13]
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of fluoropyridine derivatives.
Protocol 1: Synthesis of an Aurora Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a chloro-pyrimidine scaffold with 2-Fluoropyridine-3-boronic acid, a key step in synthesizing certain kinase inhibitors.[15]
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: In a reaction vessel, combine the chloro-pyrimidine scaffold (1.0 eq), 2-Fluoropyridine-3-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final compound.[15]
Protocol 2: Commercial Synthesis of Perfluoropyridine (PFPy)
The "gold standard" for the commercial synthesis of perfluoropyridine (PFPy) involves the reaction of pentachloropyridine with anhydrous potassium fluoride at high temperatures.[10][17]
Methodology:
-
Reactants: Pentachloropyridine is reacted with a large excess of anhydrous potassium fluoride (KF).
-
Conditions: The reaction is carried out in the absence of a solvent at high temperatures, typically ranging from 480-500 °C.[17]
-
Product Formation: The high temperature facilitates the halogen exchange (Halex) of all five chlorine atoms for fluorine atoms.
-
Isolation: The resulting perfluoropyridine is separated from the reaction mixture, often by distillation, to yield the final product with high purity.[17] This method can achieve yields of up to 83%.[10]
Conclusion
Fluoropyridine derivatives represent a cornerstone of modern drug discovery, providing medicinal chemists with a versatile and powerful platform for optimizing therapeutic agents. Their unique ability to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity has secured their place in a multitude of approved drugs and active research programs.[1][4][5] A thorough understanding of the synthetic routes, structure-activity relationships, and biological mechanisms associated with these compounds will continue to fuel the development of next-generation therapeutics for a host of challenging diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine from 3,5-dichloro-2,4,6-trifluoropyridine
Application Note: This document provides a comprehensive protocol for the synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described method details the conversion of 3,5-dichloro-2,4,6-trifluoropyridine through a halogen exchange reaction. This procedure is intended for researchers and professionals in organic synthesis and drug development.
Overview
This compound is a valuable building block in organic chemistry, primarily utilized in the synthesis of more complex heterocyclic compounds.[1] Its strategic placement of halogen atoms allows for selective functionalization, making it an important precursor for various biologically active molecules. The protocol outlined below describes a reliable method for its preparation from 3,5-dichloro-2,4,6-trifluoropyridine.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The fluoride ion (F⁻), provided by anhydrous potassium fluoride, acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring of 3,5-dichloro-2,4,6-trifluoropyridine. The use of a polar aprotic solvent, such as sulfolane, facilitates this halogen exchange process.
Experimental Protocol
This protocol is based on a reported synthesis and provides a step-by-step guide for the laboratory-scale preparation of this compound.[1]
3.1. Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Notes |
| 3,5-dichloro-2,4,6-trifluoropyridine | 201.96 | 70 g | Starting material |
| Anhydrous Potassium Fluoride (KF) | 58.10 | 22 g | Reagent |
| Sulfolane | 120.17 | 150 mL | Solvent |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying agent |
| Ice | As needed | For workup | |
| Water (H₂O) | 18.02 | As needed | For washing |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | For washing |
3.2. Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer/temperature probe.
-
Heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
-
Distillation apparatus.
-
Standard laboratory glassware.
3.3. Procedure:
-
Reaction Setup: In a suitable three-necked flask, combine 70 g of 3,5-dichloro-2,4,6-trifluoropyridine, 22 g of anhydrous potassium fluoride, and 150 mL of sulfolane.[1]
-
Reaction: Stir the mixture and heat to 180°C for 2.5 hours.[1] It is recommended to monitor the reaction progress by a suitable analytical technique (e.g., GC-MS) to ensure the complete consumption of the starting material.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature.[1]
-
Quenching: Pour the cooled reaction mixture into 1 L of ice water.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane.[1]
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).[1]
-
Drying: Dry the organic phase over anhydrous sodium sulfate.[1]
-
Solvent Removal: Concentrate the dried organic solution under reduced pressure using a rotary evaporator to remove the dichloromethane.[1]
-
Purification: Purify the resulting crude product by distillation to obtain the final product.[1]
3.4. Results:
This protocol is reported to yield 46.5 g of this compound as a colorless liquid.[1] The reported yield is 72% with a purity of 98.3% as determined by Gas Chromatography (GC).[1]
Data Summary
The following table summarizes the quantitative data from the described synthesis protocol.
| Parameter | Value |
| Reactants | |
| 3,5-dichloro-2,4,6-trifluoropyridine | 70 g |
| Anhydrous Potassium Fluoride | 22 g |
| Sulfolane | 150 mL |
| Reaction Conditions | |
| Temperature | 180°C |
| Time | 2.5 hours |
| Product | |
| This compound | 46.5 g |
| Yield & Purity | |
| Yield | 72% |
| Purity (GC) | 98.3% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
3,5-dichloro-2,4,6-trifluoropyridine and this compound are halogenated compounds and should be handled with care.
-
Sulfolane is a high-boiling polar aprotic solvent; avoid inhalation and skin contact.
-
Anhydrous potassium fluoride is hygroscopic and should be handled in a dry environment.
Application of the Product
This compound serves as a versatile intermediate. For instance, it can be used in the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine, a precursor for other valuable compounds, by reacting it with ammonia water.[1] This subsequent reaction highlights the utility of the title compound in introducing amino functionalities to the pyridine ring.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-2,4,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, enabling the functionalization of electron-deficient aromatic rings. 3-Chloro-2,4,5,6-tetrafluoropyridine is a highly activated substrate for SNAr due to the cumulative electron-withdrawing effects of the four fluorine atoms and the pyridine nitrogen. This reactivity profile makes it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
A key feature of the SNAr reaction on this compound is its regioselectivity. Nucleophilic attack preferentially occurs at the C4 position (para to the nitrogen atom), leading to the displacement of the fluoride ion. This is because the negative charge in the intermediate Meisenheimer complex is most effectively stabilized by resonance involving the pyridine nitrogen when the attack is at the C2 or C4 positions, with the C4 position being the most activated. Notably, despite chlorine being a better leaving group in many contexts, the high activation of the C-F bond at the 4-position governs the reaction's outcome.
These application notes provide detailed protocols for the SNAr reaction of this compound with various classes of nucleophiles, including amines, alcohols, and thiols.
Signaling Pathways and Reaction Mechanisms
The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Workflow
A typical experimental workflow for performing an SNAr reaction with this compound is outlined below. This procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Caption: A typical experimental workflow for SNAr reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the SNAr reaction of this compound with representative nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (Aqueous Ammonia)
This protocol describes the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.[1]
Materials:
-
This compound
-
25% Aqueous ammonia
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
Procedure:
-
Cool 200 mL of 25% aqueous ammonia in a round-bottom flask to 0°C using an ice bath.
-
Slowly add 40 g of this compound to the cooled ammonia solution with stirring. A white solid is expected to precipitate.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.
-
Maintain the reaction at 60°C for 2.5 hours, monitoring the reaction progress by TLC or LC-MS if desired.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid using a Buchner funnel and wash the filter cake thoroughly with water.
-
Dry the solid product to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.
Protocol 2: General Procedure for Reaction with Primary or Secondary Amines
This generalized protocol is based on typical conditions for SNAr reactions with pentafluoropyridine and can be adapted for various amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous acetonitrile or DMF.
-
Add the amine nucleophile (1.1 eq.) followed by the base (K₂CO₃, 2.0 eq. or Et₃N, 1.5 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Reaction with Alcohol/Phenol Nucleophiles
This protocol outlines a general method for the reaction with O-nucleophiles, which typically requires a strong base to deprotonate the alcohol or phenol.
Materials:
-
This compound
-
Alcohol or phenol nucleophile (e.g., sodium methoxide, phenol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry flask under an inert atmosphere, suspend NaH (1.2 eq.) in anhydrous THF or DMF.
-
Cool the suspension to 0°C and slowly add the alcohol or phenol (1.1 eq.).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the alkoxide/phenoxide solution.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
After the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: General Procedure for Reaction with Thiol Nucleophiles
This protocol is a general guide for the reaction with S-nucleophiles.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent.
-
Add the thiol (1.1 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature or heat to 50-100°C, monitoring the reaction's progress.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the SNAr reaction of this compound with various nucleophiles. The data for ammonia is experimentally verified for this substrate. The conditions and yields for other nucleophiles are illustrative examples based on reactions with the closely related pentafluoropyridine and are intended as a starting point for optimization.
| Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Amine Nucleophiles | |||||||
| Aqueous Ammonia | 4-Amino-3-chloro-2,5,6-trifluoropyridine | - | Water | 0 to 60 | 2.5 | 91 | [1] |
| Aniline (Illustrative) | 4-Anilino-3-chloro-2,5,6-trifluoropyridine | K₂CO₃ | DMF | 80 | 12 | ~85 | - |
| Morpholine (Illustrative) | 4-(Morpholin-4-yl)-3-chloro-2,5,6-trifluoropyridine | Et₃N | CH₃CN | 50 | 6 | ~90 | - |
| Alcohol/Phenol Nucleophiles | |||||||
| Sodium Methoxide (Illustrative) | 3-Chloro-4-methoxy-2,5,6-trifluoropyridine | - | Methanol | Reflux | 4 | ~75 | - |
| Phenol (Illustrative) | 3-Chloro-4-phenoxy-2,5,6-trifluoropyridine | KOtBu | DMF | 80 | 8 | ~80 | - |
| Thiol Nucleophiles | |||||||
| Thiophenol (Illustrative) | 3-Chloro-4-(phenylthio)-2,5,6-trifluoropyridine | K₂CO₃ | DMF | 25 | 2 | >95 | - |
Conclusion
The SNAr reaction on this compound is a highly efficient and regioselective method for the synthesis of 4-substituted-3-chloro-2,5,6-trifluoropyridines. The protocols and data presented here serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to utilize this versatile building block in the creation of novel and complex molecular architectures. The preferential substitution at the C4 position provides a predictable and reliable route to a wide array of functionalized pyridine derivatives.
References
Application Notes: 3-Chloro-2,4,5,6-tetrafluoropyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4,5,6-tetrafluoropyridine is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of novel bioactive molecules. Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a chlorine atom on the pyridine ring, make it an attractive starting material for the development of therapeutic agents, particularly in the area of kinase inhibition. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution reactions, allowing for the strategic introduction of various pharmacophoric elements. This document provides an overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and relevant biological data.
Key Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a scaffold for the synthesis of substituted pyridines with potential therapeutic applications. The chloro and fluoro substituents offer multiple reaction sites for diversification through nucleophilic substitution and cross-coupling reactions.
A key application of this building block is in the synthesis of precursors for more complex heterocyclic systems. For instance, it is a key starting material in the preparation of aminotrifluoropyridines, which are important intermediates in the synthesis of various biologically active compounds.[1]
While direct incorporation into an FDA-approved drug is not yet prominent, the structural motifs derived from this compound are of significant interest in the development of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[2][3]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 3,5-dichloro-2,4,6-trifluoropyridine.
Reaction Scheme:
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine (70g)
-
Anhydrous potassium fluoride (22g)
-
Sulfolane (150mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
A mixture of 3,5-dichloro-2,4,6-trifluoropyridine (70g), anhydrous potassium fluoride (22g), and sulfolane (150mL) is stirred and heated to 180°C for 2.5 hours.[1]
-
The reaction mixture is cooled to room temperature.
-
The mixture is poured into 1L of ice water and extracted with dichloromethane.
-
The organic phase is washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield this compound as a colorless liquid.[1]
Quantitative Data:
| Product | Yield | Purity (GC) |
| This compound | 72% | 98.3% |
Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine
This protocol details the regioselective amination of this compound, a key step in the synthesis of more functionalized pyridine derivatives.
Reaction Scheme:
Materials:
-
This compound (40g)
-
25% Ammonia water (200mL)
Procedure:
-
Cool 200mL of 25% ammonia water to 0°C.
-
Slowly add 40g of this compound to the cooled ammonia water. A white solid will gradually precipitate.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture, and thoroughly wash the filter cake with water.
-
Dry the solid to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid.[1]
Quantitative Data:
| Product | Yield | Purity (HPLC) |
| 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91% | 99% |
Application in Kinase Inhibitor Synthesis: A Hypothetical Workflow
Based on the known reactivity of polyfluorinated pyridines and their prevalence in kinase inhibitors, a logical synthetic strategy for a hypothetical VEGFR-2 inhibitor starting from this compound is outlined below. This workflow demonstrates how the building block can be elaborated into a complex, biologically active molecule.
VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key events in the formation of new blood vessels.
Kinase inhibitors developed from building blocks like this compound are designed to be ATP-competitive, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding prevents the phosphorylation of the receptor and subsequent activation of downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.
Conclusion
This compound is a versatile and reactive building block with significant potential in medicinal chemistry. Its utility in the synthesis of functionalized pyridines, particularly as precursors for kinase inhibitors, makes it a valuable tool for drug discovery and development. The provided protocols offer a starting point for the synthesis and derivatization of this compound, and the conceptual workflow and pathway diagram illustrate its potential in the rational design of novel therapeutic agents. Further exploration of the reactivity of this scaffold is likely to yield a new generation of potent and selective drug candidates.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-2,4,5,6-tetrafluoropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4,5,6-tetrafluoropyridine is a pivotal fluorinated building block in the synthesis of advanced agrochemicals. The presence of multiple fluorine atoms and a strategically placed chlorine atom on the pyridine ring imparts unique reactivity, allowing for selective functionalization. The strong electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the 4-position. This enables the introduction of various functional groups, leading to the creation of key intermediates for a range of potent herbicides and fungicides. These fluorinated pyridine compounds are crucial in modern crop protection, often exhibiting enhanced efficacy, metabolic stability, and target specificity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important agrochemical intermediates.
Applications in Agrochemical Intermediate Synthesis
This compound is a versatile precursor for two main classes of agrochemical intermediates through nucleophilic aromatic substitution at the C4 position:
-
4-Amino-3-chloro-2,5,6-trifluoropyridine: This compound is a key intermediate for various agrochemicals. The amino group can be further modified or the chloro group can be selectively removed to generate other valuable synthons.
-
4-Alkoxy/Aryloxy-3-chloro-2,5,6-trifluoropyridines: The introduction of an alkoxy or aryloxy group at the 4-position is a common strategy in the development of pyridine-based herbicides and fungicides.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of agrochemical intermediates starting from this compound.
| Starting Material | Product | Reagents | Reaction Conditions | Yield | Purity | Reference |
| This compound | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 25% Aqueous Ammonia | 0°C to 60°C, 2.5 hours | 91% | 99% (HPLC) | [1] |
| 4-Amino-3-chloro-2,5,6-trifluoropyridine | 4-Amino-2,5,6-trifluoropyridine | 10% Pd/C, Potassium Phosphate | 65°C, 8 hours, 0.5 MPa H₂ | - | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine
This protocol details the nucleophilic aromatic substitution of this compound with ammonia to yield 4-Amino-3-chloro-2,5,6-trifluoropyridine.
Materials:
-
This compound (40 g)
-
25% Aqueous Ammonia (200 mL)
-
Reaction vessel equipped with cooling and heating capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Cool 200 mL of 25% aqueous ammonia to 0°C in a suitable reaction vessel.[1]
-
Slowly add 40 g of this compound to the cooled ammonia solution. A white solid is expected to precipitate during the addition.[1]
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to collect the precipitated solid.
-
Thoroughly wash the filter cake with water.
-
Dry the solid to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.[1]
Expected Outcome:
This procedure is reported to yield 35.8 g (91%) of 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid with a purity of 99% as determined by HPLC.[1]
Protocol 2: Synthesis of 4-Amino-2,5,6-trifluoropyridine
This protocol describes the selective dechlorination of 4-Amino-3-chloro-2,5,6-trifluoropyridine.
Materials:
-
4-Amino-3-chloro-2,5,6-trifluoropyridine (30 g)
-
Potassium Phosphate (33 g)
-
10% Palladium on Carbon (Pd/C) catalyst (3 g, 54% water content)
-
50% Ethanol-water solution (150 mL)
-
Hydrogenation reactor
Procedure:
-
In a hydrogenation reactor, combine 30 g of 4-amino-3-chloro-2,5,6-trifluoropyridine, 33 g of potassium phosphate, 3 g of 10% Pd/C catalyst, and 150 mL of a 50% ethanol-water solution.[1]
-
Purge the reactor sequentially with nitrogen and then hydrogen.
-
Pressurize the reactor with hydrogen to 0.5 MPa and heat to 65°C.
-
Stir the reaction mixture under these conditions for 8 hours.[1]
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Evaporate most of the solvent under reduced pressure.
-
Dilute the residue with 100 mL of water and filter the mixture to isolate the product.
Synthetic Pathways and Workflows
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-2,4,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4,5,6-tetrafluoropyridine is a versatile building block in medicinal chemistry and materials science due to its unique electronic properties and the potential for selective functionalization. The presence of multiple fluorine atoms significantly influences the reactivity of the pyridine ring, making it an attractive scaffold for the synthesis of novel compounds. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of this heterocycle at the C-3 position, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
These application notes provide an overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The provided protocols are based on established methodologies for similar polyfluorinated and chlorinated heteroaromatic systems and should serve as a valuable starting point for reaction optimization.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. It involves the combination of the aryl halide (in this case, this compound), a coupling partner, a palladium catalyst, a ligand, and a base in a suitable solvent. The reaction mixture is typically heated under an inert atmosphere to facilitate the catalytic cycle.
General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For a substrate like this compound, which is an electron-deficient system, this reaction allows for the introduction of various aryl and heteroaryl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the generally lower reactivity of aryl chlorides compared to bromides or iodides.
Data Presentation: Suzuki-Miyaura Coupling Conditions
While specific data for this compound is limited in publicly available literature, the following table presents typical conditions for the Suzuki-Miyaura coupling of a closely related substrate, 3,5-dichloro-2,4,6-trifluoropyridine, which can be adapted as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 16 | 78 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 10 | 92 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
Note: The data in this table is representative of typical conditions for similar substrates and should be used as a guideline for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask/vial and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2,4,5,6-tetrafluoropyridine.
Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylethynyl compounds. This reaction is particularly valuable for the synthesis of conjugated systems. For this compound, this reaction introduces an alkynyl moiety at the C-3 position.
Data Presentation: Sonogashira Coupling Conditions
The following table provides representative conditions for the Sonogashira coupling of chloro- and fluoro-substituted pyridines, which can be adapted for this compound.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 16 | 92 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 12 | 85 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N/THF | 25 | 20 | 88 |
Note: The data in this table is representative of typical conditions for similar substrates and should be used as a guideline for optimization.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solution of anhydrous THF and triethylamine (typically a 2:1 to 4:1 v/v mixture).
-
Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction is generally complete within 12-24 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-2,4,5,6-tetrafluoropyridine.
Logical flow of the Sonogashira coupling protocol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[2] This reaction is instrumental in the synthesis of a wide variety of nitrogen-containing compounds. For this compound, this reaction facilitates the introduction of primary or secondary amine functionalities at the C-3 position.
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table outlines typical conditions for the Buchwald-Hartwig amination of related chloro-heteroaromatic compounds. These conditions can serve as a starting point for the amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (6) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 20 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.5) | LiHMDS | THF | 80 | 12 | 90 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | JohnPhos (6) | Cs₂CO₃ | t-BuOH | 90 | 24 | 88 |
Note: The data in this table is representative of typical conditions for similar substrates and should be used as a guideline for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.06 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add this compound, the amine, and sodium tert-butoxide.
-
Transfer the pre-formed catalyst solution to the flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-amino-2,4,5,6-tetrafluoropyridine derivative.
Process diagram for the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions described herein represent highly effective methods for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide access to a diverse range of C-C and C-N coupled products, which are valuable intermediates for drug discovery and materials science. The provided protocols offer a solid foundation for researchers to explore the chemical space around the tetrafluoropyridine scaffold. It is important to note that reaction optimization, including the screening of catalysts, ligands, bases, and solvents, may be necessary to achieve optimal yields for specific substrates.
References
Synthesis of Novel Heterocyclic Compounds from 3-Chloro-2,4,5,6-tetrafluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3-Chloro-2,4,5,6-tetrafluoropyridine. This versatile building block offers a gateway to a variety of polyfluorinated nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical and biological properties. The protocols herein describe the synthesis of a key intermediate, 4-amino-3-chloro-2,5,6-trifluoropyridine, and its subsequent elaboration into more complex fused ring systems, including a pyrido[1,2-c]pyrimidine core. All quantitative data is summarized in structured tables, and reaction pathways are visualized using diagrams.
Introduction
Highly fluorinated pyridine derivatives are valuable synthons in the development of new pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a readily accessible starting material that can be strategically functionalized to generate a library of novel heterocyclic structures. The electron-withdrawing nature of the fluorine atoms and the chloro substituent activates the pyridine ring for nucleophilic aromatic substitution, providing a handle for introducing diverse functionalities and constructing fused ring systems. This note details reliable methods for the transformation of this fluorinated pyridine into valuable heterocyclic scaffolds.
Reaction Pathways and Experimental Workflows
The synthesis of novel heterocyclic compounds from this compound typically proceeds through initial nucleophilic substitution, followed by cyclization reactions to build the fused ring systems. A common and crucial first step is the regioselective amination at the C4 position to yield 4-amino-3-chloro-2,5,6-trifluoropyridine, a versatile intermediate for further derivatization.
Caption: General reaction pathway from this compound.
The following diagram illustrates a more detailed experimental workflow for the synthesis of a complex pyridopyrimidine structure, highlighting the key stages of substitution and cyclization.
Caption: Detailed workflow for the synthesis of a pyrido[1,2-c]pyrimidine derivative.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps detailed in the protocols.
Table 1: Synthesis of this compound and its Aminated Intermediate
| Entry | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Method |
| 1 | This compound | 3,5-Dichloro-2,4,6-trifluoropyridine | Anhydrous KF, Sulfolane | 72 | 98.3 (GC) | Halogen Exchange |
| 2 | 4-Amino-3-chloro-2,5,6-trifluoropyridine | This compound | 25% Ammonia Water | 91 | 99 (HPLC) | Nucleophilic Substitution |
Table 2: Multi-step Synthesis of a Pyrido[1,2-c]pyrimidine Core
| Step | Product | Starting Material | Key Reagents | Yield (%) | Notes |
| 1 | 4-tert-butoxy-3-chloro-2,5,6-trifluoropyridine | This compound | Lithium t-butoxide | - | Forms a 4:1 mixture with the C-6 regioisomer. |
| 2 | 4-tert-butoxy-3,5,6-trifluoro-2-hydrazinylpyridine | 4-tert-butoxy-3-chloro-2,5,6-trifluoropyridine | Hydrazine | - | Forms a 3:1 mixture with the C-2 adduct. |
| 3 | 4-tert-butoxy-3,5,6-trifluoropyridin-2(1H)-one | 4-tert-butoxy-3,5,6-trifluoro-2-hydrazinylpyridine | Atmospheric Oxygen, Base | - | Oxidative conversion. |
| 4 | 2-(cyclopropyl(4-(tert-butoxy)-3,5,6-trifluoropyridin-2-yl)methyl)malononitrile | 4-tert-butoxy-3,5,6-trifluoropyridin-2(1H)-one | Lithium anion of cyclopropylacetonitrile | Excellent | - |
| 5 | Pyrido[1,2-c]pyrimidine core | Precursor from Step 4 | Phosgene, Potassium t-butoxide, Acid | ~15-85 | Yield is dependent on substituents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from a commercially available precursor.
Materials:
-
3,5-Dichloro-2,4,6-trifluoropyridine (70 g)
-
Anhydrous Potassium Fluoride (22 g)
-
Sulfolane (150 mL)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
A mixture of 70 g of 3,5-dichloro-2,4,6-trifluoropyridine, 22 g of anhydrous potassium fluoride, and 150 mL of sulfolane is stirred and heated to 180°C for 2.5 hours.[1]
-
The reaction progress is monitored to ensure complete conversion of the starting material.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into 1 L of ice water and extracted with dichloromethane.
-
The organic phase is washed sequentially with water and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield this compound as a colorless liquid.
Expected Yield: 46.5 g (72%).[1] Purity: 98.3% (by GC).[1]
Protocol 2: Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine
This protocol details the regioselective amination of this compound.
Materials:
-
This compound (40 g)
-
25% Ammonia water (200 mL)
-
Ice
Procedure:
-
Cool 200 mL of 25% ammonia water to 0°C in an ice bath.
-
Slowly add 40 g of this compound to the cooled ammonia water. A white solid is expected to precipitate.[1]
-
After the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.[1]
-
The mixture is then cooled to room temperature.
-
The precipitate is collected by filtration.
-
The filter cake is thoroughly washed with water and dried to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid.
Expected Yield: 35.8 g (91%).[1] Purity: 99% (by HPLC).[1]
Protocol 3: Synthesis of a 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione Core
This multi-step protocol exemplifies the construction of a complex fused heterocyclic system. Note: Yields for intermediate steps were not consistently reported in the source material and are therefore omitted.
Materials:
-
This compound
-
Lithium t-butoxide
-
Hydrazine
-
Base (e.g., potassium carbonate)
-
Cyclopropylacetonitrile
-
n-Butyllithium
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Potassium tert-butoxide
-
Acid (e.g., HCl)
-
Appropriate solvents (e.g., THF, Dichloromethane)
Procedure:
Step 1: Synthesis of tert-butoxy substituted pyridine
-
React this compound with lithium t-butoxide. This reaction yields a mixture of the desired 4-tert-butoxy substituted derivative and the C-6 regioisomer.
Step 2: Introduction of the Hydrazinyl Group
-
The tert-butoxy substituted pyridine from the previous step is reacted with hydrazine. This results in a mixture of adducts at the desired position and the C-2 position.
Step 3: Oxidation to the Pyridinone
-
The crude mixture from the previous step is subjected to oxidation using atmospheric oxygen in the presence of a base over an extended period (e.g., three days) to form the corresponding hydroxypyridine, which exists in tautomeric equilibrium with the pyridinone. The desired isomer is separated chromatographically.
Step 4: Installation of the Cyclopropyl Moiety
-
The pyridinone is reacted with the lithium anion of cyclopropylacetonitrile to install the cyclopropylacetonitrile group.
Step 5: Cyclization to the Pyrido[1,2-c]pyrimidine Core
-
The product from the previous step is converted to the corresponding amide.
-
The amide is then treated with phosgene and potassium tert-butoxide, followed by the addition of acid to induce the final ring-closing reaction to form the pyrido[1,2-c]pyrimidine-1,3-dione core.
Note: The exact reaction conditions and purification methods for each step would need to be optimized based on the specific substrate and scale of the reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel fluorinated heterocyclic compounds. The protocols provided herein offer reliable methods for the preparation of a key aminopyridine intermediate and demonstrate its utility in the construction of complex fused ring systems. These methodologies can be adapted and expanded to create diverse libraries of compounds for screening in drug discovery and materials science applications. The ability to introduce fluorine atoms at specific positions provides a powerful tool for fine-tuning the properties of the target molecules.
References
Application Notes and Protocols: Amination of 3-Chloro-2,4,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the nucleophilic aromatic substitution (SNAr) reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with various amines. This reaction is a versatile method for the synthesis of substituted aminopyridines, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.
Introduction
This compound is a highly reactive substrate for nucleophilic aromatic substitution. The strong electron-withdrawing effects of the four fluorine atoms and the pyridine nitrogen atom activate the ring towards attack by nucleophiles. The primary position for substitution is the C4 position, which is the most electron-deficient. This regioselectivity allows for the controlled synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine derivatives.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The amination of this compound proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of the amine nucleophile at the electron-deficient C4 position of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion at the C4 position is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final aminated product.
Caption: Generalized mechanism for the SNAr amination of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the amination of this compound with ammonia and a representative secondary amine, piperidine.
Protocol 1: Amination with Aqueous Ammonia
This protocol describes the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.[1]
Materials:
-
This compound
-
25% Aqueous ammonia solution
-
Water (deionized)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Cool 200 mL of 25% aqueous ammonia solution to 0°C in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Slowly add 40 g of this compound to the cooled ammonia solution via a dropping funnel. A white solid will gradually precipitate.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.
-
Maintain the temperature at 60°C for 2.5 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid using a Büchner funnel.
-
Thoroughly wash the filter cake with water.
-
Dry the solid to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.
Protocol 2: Amination with a Secondary Amine (Piperidine)
This protocol describes a general procedure for the reaction with a secondary amine, using piperidine as an example. The conditions are adapted from a similar reaction with pentafluoropyridine.
Materials:
-
This compound
-
Piperidine
-
Acetonitrile (CH3CN)
-
Water (deionized)
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add an equimolar amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of water).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude product, 4-(piperidin-1-yl)-3-chloro-2,5,6-trifluoropyridine.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the quantitative data for the amination of this compound.
| Amine | Product | Yield (%) | Purity (%) | Analytical Method | Reference |
| Ammonia | 4-amino-3-chloro-2,5,6-trifluoropyridine | 91 | 99 | HPLC | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the amination of this compound.
References
Application Note: A Detailed Protocol for the Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine
Abstract
This application note provides a comprehensive protocol for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis involves the selective amination of 3-chloro-2,4,5,6-tetrafluoropyridine. This document outlines the necessary reagents, detailed experimental procedure, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.
Introduction
Polyfluorinated pyridine derivatives are crucial building blocks in medicinal chemistry and materials science. Specifically, 4-amino-3-chloro-2,5,6-trifluoropyridine serves as a key intermediate for introducing the fluorinated pyridine motif into more complex molecules. The selective substitution of the fluorine atom at the C-4 position of this compound with an amino group is a critical transformation. This protocol details a robust and high-yielding procedure for this synthesis.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction, where ammonia acts as the nucleophile, displacing the fluorine atom at the 4-position of the pyridine ring.
Scheme 1: Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | 25% Ammonia Water | [1] |
| Product | 4-amino-3-chloro-2,5,6-trifluoropyridine | [1] |
| Yield | 91% | [1] |
| Purity (HPLC) | 99% | [1] |
Experimental Protocol
This section provides a detailed step-by-step procedure for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.
Materials and Equipment:
-
This compound (40g)
-
25% Ammonia water (200mL)
-
Reaction flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, cool 200mL of 25% ammonia water to 0°C in a reaction flask using an ice bath.[1]
-
Addition of Starting Material: Slowly add 40g of this compound to the cooled ammonia solution with continuous stirring. A white solid is expected to precipitate during the addition.[1]
-
Reaction: After the complete addition of the starting material, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours with constant stirring.[1]
-
Work-up: Cool the reaction mixture to room temperature.[1]
-
Isolation and Purification: Filter the reaction mixture through a Buchner funnel. Wash the collected white solid thoroughly with water and then dry it to obtain the final product, 4-amino-3-chloro-2,5,6-trifluoropyridine.[1]
Expected Outcome:
Following this protocol should yield approximately 35.8g of 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid, corresponding to a yield of 91% with a purity of 99% as determined by HPLC.[1]
Visual Workflow
The following diagram illustrates the key steps in the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.
Caption: Workflow for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
Handle this compound and ammonia solution with care as they are corrosive and have strong odors.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine from this compound. The high yield and purity of the product make this method suitable for laboratory-scale synthesis and scalable for industrial applications in the pharmaceutical and agrochemical sectors.
References
Application Notes and Protocols: Formation of Organozinc Compounds from 3-Chloro-2,4,5,6-tetrafluoropyridine and their Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the organozinc reagent from 3-Chloro-2,4,5,6-tetrafluoropyridine and its subsequent use in Negishi cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The strategic introduction of the tetrafluoropyridyl moiety into organic molecules is of significant interest in drug discovery, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Formation of 2,4,5,6-Tetrafluoropyridin-3-ylzinc Chloride
The direct insertion of zinc into the carbon-chlorine bond of this compound provides a direct route to the corresponding organozinc reagent. It has been reported that the reaction of this compound with zinc, in the absence of a tin(II) chloride catalyst, proceeds selectively at the C-Cl bond.[1]
Reaction Scheme:
Note: While the formation of this organozinc reagent has been cited in the literature, a detailed experimental protocol from the primary source, Krasnov & Platonov, Russ. J. Org. Chem. 2000, 36(10), 1488-1499, was not accessible. The following protocol is a general procedure based on the formation of related aryl and heteroaryl zinc reagents and should be optimized for specific applications.
Experimental Protocol
Materials:
-
This compound
-
Zinc dust (<325 mesh)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,2-Dibromoethane (for activation)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 - 2.0 equivalents relative to the chloropyridine). Add a small volume of anhydrous DMF to cover the zinc. To activate the zinc, add a few drops of 1,2-dibromoethane. Gentle heating with a heat gun may be required to initiate the activation, which is indicated by the formation of bubbles. Once activated, allow the mixture to cool to room temperature.
-
Reagent Addition: To the suspension of activated zinc in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise via a syringe or dropping funnel.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by GC-MS or LC-MS analysis of quenched aliquots. Reaction times can vary, and gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Work-up and Storage: The resulting solution of 2,4,5,6-tetrafluoropyridin-3-ylzinc chloride is typically used in situ for subsequent reactions. If isolation is required, removal of excess zinc by filtration under inert conditions and solvent removal under reduced pressure can be attempted, though the reagent may be unstable upon isolation.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | This compound | - |
| Reagent | Activated Zinc Dust | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous DMF | - |
| Temperature | Room Temperature to 50 °C | Reaction may be exothermic. |
| Reaction Time | Varies (monitor by GC/LC-MS) | Typically several hours. |
| Yield | Not reported in accessible literature | To be determined empirically. |
Application in Negishi Cross-Coupling Reactions
The synthesized 2,4,5,6-tetrafluoropyridin-3-ylzinc chloride is a valuable nucleophile in palladium-catalyzed Negishi cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond with various organic halides. This reaction is highly valued for its functional group tolerance.
General Reaction Scheme:
(R = Aryl, Heteroaryl, Vinyl; X = I, Br, OTf)
Experimental Protocol
Materials:
-
Solution of 2,4,5,6-tetrafluoropyridin-3-ylzinc chloride in DMF (from Protocol 1)
-
Aryl or heteroaryl halide (e.g., Iodobenzene, Bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl/heteroaryl halide (1.0 equivalent).
-
Solvent Addition: Add anhydrous solvent (e.g., THF) to dissolve the catalyst and the halide.
-
Addition of Organozinc Reagent: To the stirred solution of the catalyst and halide, add the solution of 2,4,5,6-tetrafluoropyridin-3-ylzinc chloride (1.1 - 1.5 equivalents) from Protocol 1 dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting halide is consumed, as monitored by TLC, GC-MS, or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired cross-coupled product.
Data Presentation: Example Cross-Coupling Reactions
| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5 mol%) | THF | 60 | 12 | Typical yields for similar reactions are in the range of 70-95%. |
| 2 | 4-Bromotoluene | Pd₂(dba)₃/SPhos (2 mol%) | Dioxane | 80 | 8 | Yields are substrate and catalyst dependent. |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | THF | 60 | 16 | Heteroaryl halides are generally good coupling partners. |
*Note: The yields presented are illustrative and based on general literature for Negishi couplings. Actual yields will depend on the specific substrates and optimized reaction conditions.
Visualizations
Caption: Formation of the organozinc reagent.
References
The Synthetic Utility of 3-Chloro-2,4,5,6-tetrafluoropyridine in the Preparation of Substituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4,5,6-tetrafluoropyridine is a versatile and highly reactive building block in organic synthesis, particularly for the preparation of substituted pyridine derivatives. The presence of four electron-withdrawing fluorine atoms and a chlorine atom on the pyridine ring renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile, coupled with the potential for palladium-catalyzed cross-coupling reactions, makes it a valuable precursor for the synthesis of a wide range of functionalized pyridines, which are key scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyridines.
Key Applications
The primary applications of this compound in synthetic chemistry are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the fluorine atom at the C4 position by a variety of nucleophiles, including amines, alkoxides, and carbon nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent can participate in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, and amino moieties.
Data Presentation
The following table summarizes the key synthetic transformations of this compound, along with typical reaction conditions and reported yields.
| Reaction Type | Nucleophile/Coupling Partner | Product | Typical Conditions | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | |||||
| Amination | 25% Aqueous Ammonia | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 0°C to 60°C, 2.5 h | 91% | [1] |
| C-C Bond Formation | Breslow Intermediate (from aldehyde and NHC) | 4-(α-Hydroxybenzyl)-3-chloro-2,5,6-trifluoropyridine derivative | NHC precatalyst, Cs₂CO₃, CH₂Cl₂, rt, 18 h | 47% | |
| O-Alkylation | 3-Hydroxyphenol | 3-[(3-Chloro-2,5,6-trifluoropyridin-4-yl)oxy]phenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Not specified | [2] |
| Palladium-Catalyzed Cross-Coupling | |||||
| Suzuki-Miyaura Coupling | Arylboronic Acid (Generalized) | 3-Aryl-2,4,5,6-tetrafluoropyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | Not specified | |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (Generalized) | 3-Amino-2,4,5,6-tetrafluoropyridine derivative | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine via Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with aqueous ammonia.[1]
Materials:
-
This compound (40 g)
-
25% Aqueous Ammonia (200 mL)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Cool 200 mL of 25% aqueous ammonia to 0°C in a round-bottom flask equipped with a magnetic stirrer using an ice bath.
-
Slowly add 40 g of this compound to the cooled ammonia solution. A white solid will gradually precipitate.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Buchner funnel and wash the filter cake thoroughly with water.
-
Dry the collected white solid to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.
Expected Yield: 91%
Protocol 2: Generalized Protocol for C-C Bond Formation via NHC-Catalyzed Nucleophilic Aromatic Substitution
This protocol is a general procedure for the N-heterocyclic carbene (NHC)-catalyzed reaction of an aldehyde with this compound, leading to substitution at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
NHC precatalyst (e.g., IPr·HCl) (0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the NHC precatalyst (0.2 equiv) and cesium carbonate (1.5 equiv).
-
Add anhydrous dichloromethane to the flask.
-
Add the aldehyde (1.0 equiv) to the mixture.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Generalized Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: Specific conditions may need to be optimized for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle/oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to a temperature between 80-110°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Generalized Protocol for Buchwald-Hartwig Amination
This is a generalized protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Note: The choice of ligand and base is crucial and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube
-
Magnetic stirrer
-
Heating mantle/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 equiv) to a Schlenk tube.
-
Add the anhydrous solvent.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to a temperature between 80-120°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: General mechanism for the SNAr of this compound.
Palladium-Catalyzed Cross-Coupling Workflow
Caption: Overview of palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a diverse range of substituted pyridines. Its reactivity in nucleophilic aromatic substitution reactions, particularly at the C4 position, allows for the straightforward introduction of various functional groups. Furthermore, the presence of a chlorine atom opens up possibilities for palladium-catalyzed cross-coupling reactions, expanding the synthetic utility of this building block. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this compound in the development of novel molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols: Photochemical Reactions of 3-Chloro-2,4,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known photochemical reactions of 3-Chloro-2,4,5,6-tetrafluoropyridine, a versatile fluorinated building block. The information is intended to guide researchers in the potential applications of this compound in photochemical synthesis. The primary photochemical transformations of this compound include photo-substitution/addition reactions with olefins and photoreduction in hydrogen-donating solvents.
Photochemical Reaction with Olefins
This compound undergoes photochemical reactions with various olefins, leading to the substitution of the chlorine atom and the formation of new carbon-carbon bonds. These reactions are typically initiated by UV irradiation and are believed to proceed via a radical mechanism.
Reaction with Ethylene
The photochemical reaction of this compound with ethylene results in the formation of 3-(2-chloroethyl)tetrafluoropyridine.[1][2] This reaction represents a novel insertion into the C-Cl bond.[2]
Reaction Scheme:
References
- 1. Heterocyclic polyfluoro-compounds. Part 32. Photochemical reactions of 3-chlorotetrafluoro- and 3,5-dichlorotrifluoro-pyridines with olefins, and their photoreduction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical reaction of ethylene with 3-chlorotetrafluoropyridine: a novel insertion into a C–Cl bond - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2,4,5,6-tetrafluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-2,4,5,6-tetrafluoropyridine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on distillation, the most commonly employed technique.
Issue 1: Low Purity of Distilled Product (<98%)
-
Question: After distillation, the GC analysis of my this compound shows a purity of less than 98%. What could be the cause, and how can I improve it?
-
Answer: Low purity after distillation can be attributed to several factors. The most common are co-distillation with impurities having close boiling points and inefficient distillation setup.
-
Potential Cause 1: Presence of Close-Boiling Impurities. The primary impurity is often the starting material, 3,5-dichloro-2,4,6-trifluoropyridine, or other chlorinated/fluorinated pyridine byproducts formed during synthesis.
-
Solution: Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column) to enhance separation. Operating the distillation under reduced pressure can also improve separation by lowering the boiling points and potentially increasing the boiling point differences between the product and impurities.
-
-
Potential Cause 2: Inefficient Distillation Apparatus. An inefficient column, improper insulation, or too rapid a distillation rate can lead to poor separation.
-
Solution: Ensure the distillation column is well-insulated to maintain a proper temperature gradient. Control the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases in the column. A distillation rate of 1-2 drops per second is generally recommended.
-
-
Potential Cause 3: Thermal Decomposition. Although fluorinated pyridines are generally stable, prolonged heating at high temperatures could potentially lead to decomposition, introducing new impurities.
-
Solution: Use vacuum distillation to lower the boiling point and reduce the required heating temperature. This minimizes the risk of thermal decomposition.
-
-
Issue 2: Low Yield of Distilled Product
-
Question: I am experiencing a significant loss of product during distillation. What are the possible reasons, and what can I do to minimize the loss?
-
Answer: Low yield can result from product holdup in the distillation apparatus, decomposition, or incomplete initial extraction.
-
Potential Cause 1: Product Holdup. A significant amount of product can remain in the distillation flask and on the surface of the distillation column, especially with small-scale distillations.
-
Solution: Choose a distillation flask of an appropriate size for the volume of crude product. After distillation, the flask can be rinsed with a small amount of a volatile solvent to recover the remaining product, although this will require subsequent solvent removal.
-
-
Potential Cause 2: Leaks in the Distillation Setup. Leaks in the glassware joints can lead to the loss of product vapor.
-
Solution: Ensure all ground glass joints are properly sealed. Using a small amount of vacuum grease on the joints can help create a better seal, especially for vacuum distillations.
-
-
Potential Cause 3: Incomplete Initial Extraction. If the initial workup and extraction of the crude product from the reaction mixture were not efficient, the starting amount of the desired product in the crude material for distillation will be low.
-
Solution: Review and optimize the extraction procedure. Ensure the use of an adequate amount of extraction solvent (e.g., dichloromethane) and perform multiple extractions to maximize the recovery of the product from the aqueous phase.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most commonly reported and effective method for the purification of this compound is fractional distillation.[1] This technique has been shown to yield the product with a purity of 98.3% as determined by gas chromatography (GC).[1]
Q2: What are the expected boiling point and other physical properties of this compound?
A2: The key physical properties of this compound are summarized in the table below. This data is essential for setting up the distillation and for monitoring the purity of the fractions.
| Property | Value |
| Boiling Point | 118-121 °C (at atmospheric pressure) |
| Density | 1.609 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.436 |
Q3: What are the potential impurities I should be aware of?
A3: The potential impurities in crude this compound largely depend on the synthetic route. A common synthesis starts from 3,5-dichloro-2,4,6-trifluoropyridine.[1] Therefore, the likely impurities include:
-
Unreacted Starting Material: 3,5-dichloro-2,4,6-trifluoropyridine
-
Byproducts: Other isomers of chlorotetrafluoropyridine or incompletely fluorinated pyridines.
-
Residual Solvents: Solvents used in the synthesis and workup, such as sulfolane and dichloromethane.[1]
Q4: Can I use column chromatography to purify this compound?
A4: While distillation is the most reported method, column chromatography is a viable alternative for the purification of liquid organic compounds, especially for separating compounds with very close boiling points or for removing non-volatile impurities. For this compound, a non-polar stationary phase like silica gel and a non-polar eluent system (e.g., hexanes/ethyl acetate) would be a logical starting point for method development.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound is typically assessed using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification of impurities.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing the purity of related solid derivatives.[1]
Quantitative Data Summary
The following table summarizes the reported quantitative data for the purification of this compound and a related compound.
| Compound | Purification Method | Purity Before | Purity After | Yield | Analytical Method |
| This compound | Distillation | Not specified | 98.3% | 72% | GC |
| 4-Amino-3-chloro-2,5,6-trifluoropyridine | - | Not specified | 99% | 91% | HPLC |
| 4-Amino-2,5,6-trifluoropyridine | Recrystallization (50% ethanol/water) | Not specified | 98.5% | 86% | HPLC |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol is based on the reported synthesis and purification of this compound.[1]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and the joints are properly sealed.
-
Place a magnetic stir bar in the distillation flask.
-
-
Procedure:
-
Charge the crude this compound into the round-bottom flask. The flask should not be more than two-thirds full.
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (118-121 °C at atmospheric pressure).
-
It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
-
Collect the main fraction in a clean, dry receiving flask.
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.
-
-
Purity Analysis:
-
Analyze the collected fraction by Gas Chromatography (GC) to determine its purity.
-
Protocol 2: General Procedure for Purification by Column Chromatography
This is a general protocol that can be adapted for the purification of this compound.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for polar compounds. Given the polar nature of the pyridine ring, silica gel should be effective.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column with the stopcock closed.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel, ensuring the column does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.
-
Carefully add the sample solution to the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column by adding the mobile phase.
-
Collect the eluate in a series of fractions (e.g., in test tubes or vials).
-
The separation can be monitored by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halex (halogen exchange) reaction. This involves treating 3,5-dichloro-2,4,6-trifluoropyridine with an anhydrous fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane at elevated temperatures.[1]
Q2: What are the critical parameters for a successful synthesis?
A2: Key parameters include:
-
Anhydrous Conditions: The presence of water can lead to the formation of undesired hydroxypyridine byproducts and can deactivate the fluoride salt.
-
Temperature Control: The reaction typically requires high temperatures (around 180°C) to proceed at a reasonable rate. However, excessive temperatures can lead to solvent decomposition and increased byproduct formation.[1]
-
Purity of Reagents: The purity of the starting material, 3,5-dichloro-2,4,6-trifluoropyridine, and the fluoride source is crucial for obtaining a high yield of the desired product with a clean impurity profile.
Q3: How is the reaction typically monitored for completion?
A3: The reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the quantification of the remaining starting material and the formation of the product.
Q4: What is the standard work-up and purification procedure?
A4: After cooling, the reaction mixture is typically poured into ice water and the product is extracted with an organic solvent such as dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to obtain the final product with high purity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Presence of Water: Leads to hydrolysis of starting material and product.
-
Poor Quality of Fluoride Source: The reactivity of potassium fluoride can be influenced by its particle size and surface area.
Solutions:
-
Optimize Reaction Conditions: Monitor the reaction by GC to ensure the complete consumption of the starting material. If the reaction stalls, consider a moderate increase in temperature or an extension of the reaction time.
-
Ensure Anhydrous Conditions: Use freshly dried solvent and anhydrous potassium fluoride. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Activate Fluoride Source: Consider using spray-dried potassium fluoride or adding a phase-transfer catalyst to enhance the reactivity of the fluoride salt.
Issue 2: Presence of Significant Impurities in the Crude Product
The following table summarizes common impurities, their likely origin, and methods for their identification and removal.
| Impurity Name | Structure | Likely Origin | Identification Method | Mitigation and Removal |
| 3,5-dichloro-2,4,6-trifluoropyridine | Cl-C5F3N-Cl | Unreacted starting material | GC-MS, NMR | Optimize reaction for full conversion. Can be separated by fractional distillation due to higher boiling point. |
| 5-Chloro-2,3,4,6-tetrafluoropyridine | Cl-C5F4N | Isomeric byproduct due to non-regioselective fluorination | GC-MS, 19F NMR | Difficult to avoid completely. Separation can be challenging due to similar boiling points; may require high-efficiency fractional distillation or preparative chromatography. |
| Pentafluoropyridine | C5F5N | Over-fluorination of the desired product | GC-MS, 19F NMR | Use stoichiometric amounts of fluoride source and avoid excessive reaction times or temperatures. Can be removed by fractional distillation due to its lower boiling point. |
| Hydroxypyridines | HO-C5ClF3N | Hydrolysis of starting material or product by residual water | GC-MS, IR (broad O-H stretch) | Ensure strict anhydrous conditions. Can be removed by an aqueous base wash during work-up. |
| Sulfolane Decomposition Products | e.g., SO2, polymers | Thermal degradation of the solvent at high temperatures | Unpleasant odor (SO2), non-volatile residue | Maintain the reaction temperature below the decomposition point of sulfolane. Use high-purity solvent. Removed during distillation. |
Quantitative Data Summary
The following table presents a typical purity profile of the crude and purified this compound based on literature data.[1]
| Compound | Typical % in Crude Product | Typical % in Purified Product (by GC) |
| This compound | 70-80% | >98% |
| 3,5-dichloro-2,4,6-trifluoropyridine | 5-15% | <0.5% |
| Isomeric Chlorotetrafluoropyridines | 1-5% | <1% |
| Pentafluoropyridine | <1% | <0.1% |
| Other Impurities | 1-10% | <0.5% |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine (70 g)
-
Anhydrous potassium fluoride (22 g)
-
Sulfolane (150 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermocouple, combine 3,5-dichloro-2,4,6-trifluoropyridine (70 g), anhydrous potassium fluoride (22 g), and sulfolane (150 mL).
-
Heat the mixture to 180°C with vigorous stirring.
-
Maintain the reaction at this temperature for 2.5 hours, monitoring the progress by GC analysis of reaction aliquots.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 1 L of ice water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
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Combine the organic extracts and wash sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude liquid by fractional distillation to yield this compound as a colorless liquid.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting guide for low yield in fluoropyridine reactions
Welcome to the technical support center for fluoropyridine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide actionable solutions for optimizing synthesis.
Troubleshooting Guide: Low Reaction Yield
This guide addresses specific issues that can lead to low yields in fluoropyridine synthesis, with a focus on Nucleophilic Aromatic Substitution (SɴAr) and other common fluorination methods.
Q1: My Nucleophilic Aromatic Substitution (SɴAr) reaction is resulting in a low yield. What are the most common causes and how can I fix them?
Low yields in SɴAr reactions for fluoropyridine synthesis are common and can typically be attributed to several key factors. A systematic approach to troubleshooting is often the most effective.[1]
Possible Causes & Suggested Solutions:
-
Moisture in Reaction Components: Anhydrous fluoride salts (e.g., KF, CsF) and many fluorinating reagents are extremely sensitive to moisture. Water can deactivate the fluoride source and lead to the formation of hydroxypyridine byproducts.[1][2]
-
Poor Fluoride Source Activity: The choice and state of the fluoride salt are critical. Simple alkali fluorides often have low solubility and reactivity.
-
Solution: Use spray-dried potassium fluoride (KF) or cesium fluoride (CsF), which have higher surface areas. The use of phase-transfer catalysts (e.g., 18-crown-6, tetrabutylammonium salts) can also significantly enhance the reactivity of the fluoride salt.[4]
-
-
Suboptimal Reaction Temperature: SɴAr reactions, particularly the Halex (halogen exchange) reaction, often require high temperatures to proceed efficiently.[1] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition.
-
Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC or LC-MS. Ensure the chosen solvent has a sufficiently high boiling point for the required temperature.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the fluoride salt and influencing the reaction rate.
-
Solution: Screen a range of high-boiling, polar aprotic solvents such as DMF, DMSO, NMP, or sulfolane. Acetonitrile can also be effective, particularly for reactions sensitive to nucleophilic solvents.[2] Always verify the compatibility of your fluorinating agent with the chosen solvent, as some reagents can react exothermically.[2]
-
Q2: I am observing significant starting material decomposition or the formation of numerous side products. What can I do?
Substrate decomposition and the formation of byproducts, such as hydroxypyridines or polymers, are common challenges.[1][5]
Possible Causes & Suggested Solutions:
-
Reaction with Water (Hydrolysis): As mentioned, water can react with activated intermediates to form hydroxypyridines, a very common byproduct.[1]
-
Solution: Follow stringent anhydrous procedures. Identify byproducts using GC-MS or NMR to confirm if hydrolysis is the primary side reaction.[1]
-
-
Substrate Instability: Pyridine rings, especially those with multiple electron-withdrawing groups, can be sensitive to harsh reaction conditions (strong bases, high temperatures).[3]
-
Solution: Employ milder reaction conditions where possible. For sensitive substrates, consider alternative fluorination methods that operate at lower temperatures.[2]
-
-
Polymerization: Some fluoropyridine products can be unstable and prone to polymerization, especially during workup and purification.[5]
-
Solution: Modify the workup procedure. For instance, instead of neutralizing the reaction mixture, which can trigger polymerization, consider direct extraction or distillation to isolate the product.[5]
-
Q3: My electrophilic fluorination using an N-F reagent (like Selectfluor®) is inefficient. How can I improve it?
While reagents like Selectfluor® are powerful, their effectiveness depends heavily on the reaction environment.
Possible Causes & Suggested Solutions:
-
Incorrect Solvent System: The reactivity of electrophilic fluorinating agents is highly dependent on the solvent.
-
Suboptimal Temperature or Reagent Addition: The reaction can be exothermic, and rapid addition of the fluorinating agent can lead to side reactions.
-
Solution: For optimal results, especially with reactive substrates, slow addition of the Selectfluor® solution to the substrate at a controlled temperature (e.g., 0 °C) is recommended.[6]
-
-
Substrate Deactivation: The pyridine ring must be sufficiently electron-rich to react with an electrophilic fluorine source. Strongly electron-withdrawing groups can hinder the reaction.
-
Solution: If the substrate is too electron-deficient, this method may not be suitable. Consider alternative strategies like SɴAr if a suitable precursor is available.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: General troubleshooting workflow for low yield reactions.
SɴAr Reaction Pathway for Fluoropyridine Synthesis
Caption: SɴAr addition-elimination mechanism via a Meisenheimer complex.
Data Presentation
Table 1: Comparison of Conditions for SɴAr Fluorination
This table summarizes how different parameters can affect the outcome of the reaction.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Typical Impact on Yield | Reference |
| Fluoride Source | Standard Potassium Fluoride (KF) | Spray-Dried KF or Cesium Fluoride (CsF) | Increased reactivity and solubility leads to higher conversion. | [4] |
| Solvent | Toluene | DMSO, NMP, Sulfolane | Polar aprotic solvents better solubilize fluoride salts. | [2][8] |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Minimizes moisture, preventing byproduct formation. | [3] |
| Additives | None | Phase-Transfer Catalyst (e.g., 18-crown-6) | Enhances nucleophilicity of the fluoride anion. | [4] |
| Temperature | 120 °C | 180-220 °C | Higher temperature is often required to overcome activation energy. | [1] |
Experimental Protocols
General Protocol for Halogen Exchange (Halex) SɴAr Reaction
This protocol provides a representative methodology for the synthesis of a fluoropyridine from a chloropyridine precursor.
Materials:
-
2-Chloropyridine derivative (1.0 eq)
-
Spray-dried Potassium Fluoride (2.0-3.0 eq)
-
Anhydrous DMSO or Sulfolane
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and ensure it is thoroughly flame-dried or oven-dried. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the reaction flask, add the 2-chloropyridine starting material and spray-dried potassium fluoride.
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO) via a syringe. The typical concentration is 0.5-1.0 M.
-
Reaction: Heat the mixture to the target temperature (typically 180-220 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9]
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by distillation or column chromatography on silica gel.[9][10]
Frequently Asked Questions (FAQs)
Q: Is fluorine always the best leaving group in SɴAr on a pyridine ring? A: No. While fluorine is highly electronegative and strongly activates the ring for nucleophilic attack (which is often the rate-determining step), it is a poor leaving group compared to chlorine or bromine.[11] However, in halogen exchange (Halex) reactions, the high concentration and reactivity of the fluoride source drive the equilibrium towards the fluorinated product. The rate of SɴAr reactions on pyridines is often faster with a fluoro-substituent compared to a chloro-substituent because the high electronegativity of fluorine accelerates the initial nucleophilic attack.[3][12]
Q: Can I use the Balz-Schiemann reaction instead of SɴAr? A: Yes, the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition, is a classic method for synthesizing fluoropyridines.[1][4] It can be a viable alternative, especially when the corresponding aminopyridine is more accessible than the chloropyridine. However, it can be sensitive to conditions, and the intermediate diazonium salts can be unstable.[1][5]
Q: How do I purify a volatile or water-soluble fluoropyridine? A: Purification can be challenging. For volatile products, careful distillation is often the best method. For water-soluble compounds, repeated extractions with an organic solvent may be necessary. In some cases, after extraction, the product can be isolated by carefully neutralizing the aqueous layer and back-extracting, though this risks polymerization for some substrates.[5] Techniques like crystallization or column chromatography are also standard purification methods.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3-Chloro-2,4,5,6-tetrafluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 3-Chloro-2,4,5,6-tetrafluoropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of nucleophilic substitution reactions on this compound.
Q1: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in SNAr reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to attack the electron-deficient pyridine ring.
-
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a suitable base is crucial to generate the more nucleophilic conjugate base (amide or alkoxide). For less reactive nucleophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary. Ensure the base is strong enough to deprotonate the nucleophile but does not react with the starting material or product.
-
-
Suboptimal Reaction Temperature: SNAr reactions on polyhalogenated pyridines often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. A good starting point for many amine nucleophiles is around 60°C.[1] Monitor the reaction for product formation and the appearance of any degradation products as you increase the temperature.
-
-
Inappropriate Solvent: The choice of solvent is critical as it can influence the solubility of reactants and the reactivity of the nucleophile.
-
Solution: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are generally preferred for SNAr reactions as they can solvate the cation of the base and enhance the nucleophilicity of the anion.
-
-
Poor Leaving Group (in the context of multiple halogens): While fluorine at the 4-position is the most likely to be displaced, other factors can influence reactivity.
-
Solution: The reactivity order for nucleophilic attack on polyfluoropyridines is generally 4-F > 2-F > 3-F.[2] In this compound, the fluorine at the 4-position is the most activated and is expected to be substituted preferentially.
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
A2: The formation of multiple products often points to a lack of regioselectivity in the nucleophilic attack.
-
Understanding Regioselectivity: In this compound, the pyridine nitrogen and the fluorine atoms are strongly electron-withdrawing, making the ring highly electron-deficient. The positions para (4-position) and ortho (2- and 6-positions) to the nitrogen are the most activated towards nucleophilic attack.[3][4] The fluorine atom at the 4-position is generally the most labile and is the expected site of substitution.
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Solvent: The solvent can influence the regioselectivity of the reaction. Non-polar, aprotic solvents may favor substitution at the position ortho to a directing group.[3]
-
Nature of the Nucleophile: The steric bulk of the nucleophile can influence the site of attack. Less hindered positions may be favored by bulky nucleophiles.
-
Q3: My reaction is producing a dark-colored mixture, and purification is difficult. What could be the cause?
A3: Dark reaction mixtures often indicate the formation of side products or decomposition.
-
Side Reactions with Amines: When using amine nucleophiles, over-alkylation can occur, where the initially formed secondary amine product acts as a nucleophile itself and reacts with another molecule of the starting material. This is more likely with primary amines.
-
Solution: Use a slight excess of the amine nucleophile to favor the formation of the desired monosubstituted product.
-
-
Reaction with Solvent: Some aprotic polar solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to the formation of byproducts.
-
Solution: Ensure the reaction temperature is not excessively high. If decomposition is suspected, consider using a more stable solvent like DMSO or sulfolane.
-
-
Base-Induced Decomposition: Strong bases can sometimes lead to the decomposition of the starting material or product, especially at elevated temperatures.
-
Solution: Use the mildest base necessary to achieve the desired transformation. Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be sufficient for some nucleophiles.
-
Experimental Protocols & Data
The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles.
Reaction with Amine Nucleophiles
| Nucleophile | Reagents & Conditions | Product | Yield | Reference |
| Ammonia (aq) | 25% NH₄OH (aq), 0°C to 60°C, 2.5 h | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91% | [1] |
Detailed Protocol: Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine [1]
-
Cool 200 mL of 25% aqueous ammonia to 0°C in a reaction vessel equipped with a stirrer.
-
Slowly add 40 g of this compound to the cooled ammonia solution. A white solid is expected to precipitate.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash it thoroughly with water, and dry to obtain the product.
Visualization of Experimental Workflow and Troubleshooting Logic
Figure 1. General experimental workflow for nucleophilic substitution on this compound.
Figure 2. Troubleshooting logic for addressing low reaction yield.
Disclaimer
The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions. Users should verify all information and consult relevant safety data sheets (SDS) before commencing any experimental work.
References
Technical Support Center: Monitoring 3-Chloro-2,4,5,6-tetrafluoropyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-Chloro-2,4,5,6-tetrafluoropyridine using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of this compound and its reaction mixtures.
General Sample Preparation
-
Question: What is the first step I should take when preparing my reaction mixture for GC or HPLC analysis?
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Answer: Proper sample preparation is crucial for obtaining accurate and reproducible results.[1][2] The initial step is to quench the reaction to halt any further chemical changes. Subsequently, the sample needs to be dissolved in a suitable solvent that is compatible with your chromatographic system.[1][3] For GC, volatile solvents like hexane or methylene chloride are often used, while for HPLC, solvents like acetonitrile or methanol are common choices.[1][3] It is also essential to filter the sample to remove any particulate matter that could damage the column.[2][3][4]
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-
Question: My sample contains both organic and aqueous layers. How should I prepare it for analysis?
-
Answer: For samples with two immiscible phases, a liquid-liquid extraction (LLE) should be performed. The goal is to extract the analytes of interest into a solvent that is compatible with your analytical method.[5] For instance, you can extract this compound from an aqueous reaction mixture using an organic solvent like dichloromethane.[6] After extraction, the organic layer can be concentrated and diluted with a suitable solvent for injection.[5][6]
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Gas Chromatography (GC) Troubleshooting
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Question: I am not seeing any peaks for my compounds, including the starting material. What could be the issue?
-
Answer: There are several potential reasons for a complete lack of signal. First, ensure that your detector is appropriate for halogenated compounds and is turned on.[7] Check for any leaks in the injector, as this can lead to sample loss, especially for volatile compounds.[7] Also, verify your sample concentration; it might be too low to be detected.[7] Finally, confirm that the GC method parameters, such as injector temperature and column temperature program, are suitable for your analytes.[8]
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-
Question: My peaks are broad and tailing. How can I improve the peak shape?
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Answer: Peak tailing can be caused by several factors. Active sites in the GC inlet or on the column can interact with your analytes.[8] Cleaning or replacing the inlet liner and using an inert column can help mitigate this issue.[7] Improper column installation can also lead to poor peak shape.[7] Additionally, if the initial column temperature is too high, it can cause band broadening for early eluting peaks.[8]
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-
Question: I am observing ghost peaks in my chromatogram. What is their source?
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Answer: Ghost peaks are typically caused by contamination in the GC system. This can originate from contaminated carrier gas, septa bleed, or carryover from previous injections.[9] To troubleshoot, you can run a blank injection with just the solvent. If ghost peaks are still present, it points to system contamination. Baking out the column and cleaning the injector port can help eliminate these extraneous peaks.[9]
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High-Performance Liquid Chromatography (HPLC) Troubleshooting
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Question: My retention times are shifting from one injection to the next. What is causing this?
-
Answer: Retention time shifts are often due to inconsistencies in the mobile phase composition or flow rate.[10] Ensure your mobile phase is well-mixed and degassed to prevent bubble formation, which can affect the pump's performance.[10][11] A leak in the system can also lead to fluctuating flow rates and, consequently, shifting retention times.[11] Column degradation over time can also be a cause.[12]
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-
Question: I am seeing a high backpressure in my HPLC system. What should I do?
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Answer: High backpressure is a common issue and is often caused by a blockage in the system.[13] Start by checking for blockages in the guard column or the column inlet frit.[13] You can try back-flushing the column to dislodge any particulates.[13] If the pressure remains high after removing the column, the blockage is likely in the injector or the tubing.[13] Always filter your samples and mobile phases to prevent such issues.[2]
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-
Question: My peaks are split or show fronting. What are the likely causes?
-
Answer: Peak splitting can indicate a partially clogged column inlet frit or a void in the column packing.[10] Replacing the guard column or the analytical column may be necessary.[12] Peak fronting often occurs when the sample solvent is stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.[10] It is recommended to dissolve your sample in the mobile phase whenever possible.[4]
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Experimental Protocols
Below are generalized starting methodologies for monitoring a this compound reaction. These should be optimized for your specific reaction mixture and available instrumentation.
GC Method Development
A typical approach for analyzing this compound by GC would involve a non-polar or mid-polar capillary column.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
If the sample is in an aqueous medium, perform a liquid-liquid extraction with a solvent like dichloromethane.[6]
-
Dry the organic extract over anhydrous sodium sulfate.[6]
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., hexane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter before injection.[4]
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-
GC Parameters:
| Parameter | Suggested Starting Conditions |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
| Detector Temperature | 280 °C (for ECD) |
HPLC Method Development
For HPLC analysis, a reversed-phase column is a good starting point for separating this compound and related compounds.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).[4]
-
Ensure the final sample concentration is within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.[4]
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-
HPLC Parameters:
| Parameter | Suggested Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) |
Data Presentation
The following table provides a hypothetical example of chromatographic data that could be obtained when monitoring a reaction.
| Compound | Retention Time (GC) (min) | Retention Time (HPLC) (min) |
| This compound | 8.5 | 10.2 |
| Starting Material X | 6.2 | 7.8 |
| Product Y | 10.1 | 12.5 |
| Byproduct Z | 7.9 | 9.1 |
Visualizations
Caption: General troubleshooting workflow for chromatographic issues.
Caption: Common problems and their potential solutions in chromatography.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. sartorius.com [sartorius.com]
- 3. organomation.com [organomation.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Page loading... [guidechem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. stepbio.it [stepbio.it]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. conquerscientific.com [conquerscientific.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Chloro-2,4,5,6-tetrafluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2,4,5,6-tetrafluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during the experimental work-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A general procedure for reactions where the product is a non-polar or moderately polar compound soluble in organic solvents involves an aqueous work-up. A typical sequence is as follows:
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Quenching: The reaction mixture is cooled to room temperature and then poured into ice water. This helps to stop the reaction and precipitate any inorganic salts.
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Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Washing: The organic layer is sequentially washed with water and then a saturated sodium chloride solution (brine). This removes water-soluble impurities and helps to break up emulsions.
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Drying: The organic phase is dried over an anhydrous drying agent like sodium sulfate.
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Concentration: The solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is then purified, typically by distillation or column chromatography.[1]
Q2: My product is a solid that precipitates from the reaction mixture. What is the recommended work-up?
For reactions that yield a solid product, a simpler work-up can often be employed. For example, in the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine, the product precipitates from the reaction mixture.[1] The following procedure is recommended:
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Cooling: Cool the reaction mixture to room temperature.
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Filtration: Filter the mixture to collect the solid product.
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Washing: Thoroughly wash the collected solid with water to remove any soluble impurities.
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Drying: Dry the solid product to obtain the final material.[1]
Q3: What are some common issues encountered during the work-up of reactions with this compound and how can I troubleshoot them?
Please refer to the Troubleshooting Guide section below for detailed information on common issues and their solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the work-up of reactions involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | The presence of polar solvents (e.g., DMF, DMSO) or amphiphilic molecules in the reaction mixture. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. - If the reaction solvent is the cause, try to remove it under reduced pressure before the aqueous work-up. - Filter the entire mixture through a pad of Celite®. |
| Difficulty in Separating Product from Starting Material | Incomplete reaction or similar polarity of the product and starting material. | - Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., GC, TLC, NMR). - Optimize the purification method. For compounds with similar polarities, techniques like preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary. |
| Low Product Yield After Work-up | - Product is partially soluble in the aqueous phase. - Decomposition of the product during work-up. - Inefficient extraction. | - Back-extract the aqueous layer multiple times with the organic solvent. - If the product is sensitive to acidic or basic conditions, ensure the pH of the aqueous phase is neutral during work-up. - Use a larger volume of extraction solvent or perform more extractions. |
| Presence of Colored Impurities | Formation of polymeric or degradation byproducts. | - Wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite if oxidation is suspected. - Purify the product using column chromatography, potentially with the addition of activated carbon to the crude material before filtration. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine
This protocol describes the nucleophilic aromatic substitution of this compound with ammonia.
Materials:
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This compound (40 g)
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25% Ammonia water (200 mL)
Procedure:
-
Cool 200 mL of 25% ammonia water to 0°C in a suitable reaction vessel.
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Slowly add 40 g of this compound to the cooled ammonia solution. A white solid will gradually precipitate.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.
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Cool the reaction mixture to room temperature.
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Filter the mixture to collect the precipitated solid.
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Thoroughly wash the filter cake with water.
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Dry the solid to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.
Expected Yield and Purity:
Protocol 2: General Aqueous Work-up for Liquid Products
This protocol is adapted from the synthesis of this compound and is applicable to many reactions where the product is a liquid and soluble in organic solvents.[1]
Materials:
-
Reaction mixture
-
Ice water (1 L)
-
Dichloromethane
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
Procedure:
-
Cool the reaction mixture to room temperature.
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Pour the reaction mixture into 1 L of ice water.
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Transfer the mixture to a separatory funnel and extract with dichloromethane.
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Separate the organic layer and wash it sequentially with water and then with saturated sodium chloride solution.
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Dry the organic phase over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by distillation.
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound and a subsequent derivatization reaction.
| Reaction | Product | Yield (%) | Purity (%) | Analytical Method | Reference |
| 3,5-dichloro-2,4,6-trifluoropyridine + KF | This compound | 72 | 98.3 | GC | [1] |
| This compound + NH₃ | 4-amino-3-chloro-2,5,6-trifluoropyridine | 91 | 99 | HPLC | [1] |
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the work-up of reactions involving this compound.
Caption: Decision tree for selecting a work-up procedure.
Caption: Troubleshooting workflow for common work-up issues.
References
managing anhydrous conditions for 3-Chloro-2,4,5,6-tetrafluoropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine. The following information is designed to address specific issues related to maintaining anhydrous conditions during the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: Anhydrous conditions are paramount because the key reagent, potassium fluoride (KF), is highly sensitive to moisture.[1][2] The synthesis of this compound is a nucleophilic aromatic substitution reaction (a type of Halex reaction) where fluoride ions from KF replace chlorine atoms on the pyridine ring.[3] Water can significantly hinder this process in several ways:
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Deactivation of Potassium Fluoride: Potassium fluoride is hygroscopic and readily absorbs water.[1] In the presence of moisture, the fluoride anion (F⁻), which is the active nucleophile, becomes strongly solvated by water molecules. This hydration shell reduces its nucleophilicity, rendering it less effective at attacking the electron-deficient pyridine ring.
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Side Reactions: Water can participate in competing side reactions. For instance, the starting material, 3,5-dichloro-2,4,6-trifluoropyridine, can undergo hydrolysis under the reaction conditions, leading to the formation of hydroxy-pyridines and other unwanted byproducts.[4][5] This not only consumes the starting material but also complicates the purification of the desired product.
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Reduced Yield and Purity: The combination of a less reactive fluorinating agent and the formation of side products inevitably leads to a lower yield and purity of the final this compound.
Q2: What are the primary sources of moisture contamination in the reaction?
A2: Moisture can be introduced from several sources:
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Reagents: Potassium fluoride itself is a major potential source of water.[1] Solvents, such as sulfolane or N-methylpyrrolidone, can also contain significant amounts of dissolved water if not properly dried.
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Glassware: Inadequately dried glassware can introduce moisture into the reaction setup.
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Atmosphere: Exposure of the reaction mixture to the ambient atmosphere, especially on humid days, can lead to water absorption.
Q3: How can I effectively dry the potassium fluoride and solvents?
A3: Proper drying of reagents and solvents is a critical step for a successful synthesis.
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Potassium Fluoride:
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Oven Drying: A common and effective method is to dry finely ground potassium fluoride in an oven at 180-210°C for at least 48 hours. It should then be stored in a desiccator over a strong drying agent like phosphorus pentoxide. Before use, it is recommended to re-dry the KF for a few hours at 180°C and grind it again in a warm mortar.
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Spray-Drying: Spray-dried potassium fluoride is a commercially available option that is less hygroscopic and often more reactive due to its smaller particle size and larger surface area.[6][7]
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Azeotropic Distillation: For some applications, water can be removed from a slurry of potassium fluoride in a high-boiling solvent by azeotropic distillation with a suitable entrainer like toluene.
-
-
Solvents:
-
Distillation: High-boiling polar aprotic solvents like sulfolane and N-methylpyrrolidone (NMP) should be dried by distillation under reduced pressure from a suitable drying agent, such as calcium hydride or a molecular sieve.
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Molecular Sieves: Storing freshly distilled solvents over activated molecular sieves (3Å or 4Å) can help maintain their anhydrous state.
-
Q4: What are the signs of a failed or low-yielding reaction due to moisture?
A4: Indicators of a problematic reaction include:
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Incomplete Conversion: Monitoring the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) may show a significant amount of unreacted starting material even after the recommended reaction time.
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Formation of Byproducts: The appearance of unexpected peaks in the GC chromatogram or spots on the TLC plate can indicate the formation of hydrolysis products or other side-products.
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Low Isolated Yield: The most obvious sign is a lower than expected yield of the purified this compound. A typical yield for this reaction under anhydrous conditions is around 72%.[1]
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Difficult Purification: The presence of polar byproducts, such as hydroxypyridines, can make the isolation and purification of the desired product more challenging.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Inactive Potassium Fluoride due to moisture. | 1. Ensure KF was rigorously dried before use. Consider using spray-dried KF. 2. Verify the anhydrous nature of the solvent. 3. Flame-dry all glassware under vacuum or nitrogen before use. 4. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction temperature or time. | 1. Confirm the internal reaction temperature is at the specified value (e.g., 180°C). 2. Extend the reaction time and monitor the progress by GC or TLC. | |
| Formation of multiple unidentified byproducts | Hydrolysis of starting material or product. | 1. Strictly adhere to anhydrous protocols for all reagents and equipment. 2. Consider purifying the starting material to remove any existing impurities. |
| Decomposition at high temperature. | 1. Ensure the reaction temperature does not exceed the recommended value. 2. Consider if any impurities in the starting materials could be catalyzing decomposition. | |
| Difficulty in purifying the product | Presence of polar impurities (e.g., hydroxypyridines). | 1. Improve the drying procedures for subsequent reactions to minimize byproduct formation. 2. For the current batch, consider alternative purification methods such as column chromatography, though this may be challenging for larger scales. |
Quantitative Data Summary
The presence of moisture has a significant negative impact on the yield of this compound. The following table provides an illustrative summary of expected outcomes based on the level of moisture control.
| Level of Anhydrous Condition | Description | Expected Yield (%) | Expected Purity (GC, %) | Notes |
| Strictly Anhydrous | KF oven-dried for >48h at 200°C; solvent freshly distilled from CaH₂; flame-dried glassware under N₂. | 70 - 80% | >98% | This represents the ideal and recommended experimental setup.[1] |
| Moderately Anhydrous | KF dried for a few hours; solvent from a new, sealed bottle but not freshly distilled; glassware oven-dried but not flame-dried. | 40 - 60% | 90 - 95% | Yield reduction is significant due to partial deactivation of KF and some side reactions. |
| Poorly Anhydrous | Undried KF; solvent from a previously opened bottle; glassware air-dried. | < 20% | < 80% | Significant hydrolysis of the starting material and poor reactivity of KF lead to very low yields and a complex mixture of products. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
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3,5-dichloro-2,4,6-trifluoropyridine (70g)
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Anhydrous potassium fluoride (22g, rigorously dried)
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Anhydrous sulfolane (150mL, freshly distilled)
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Dichloromethane
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Saturated sodium chloride solution
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser under a nitrogen atmosphere, add the anhydrous potassium fluoride and anhydrous sulfolane.
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Addition of Starting Material: Add the 3,5-dichloro-2,4,6-trifluoropyridine to the flask.
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Reaction: Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 2.5 hours.
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Monitoring: After 2.5 hours, cool the reaction mixture to room temperature and take a small sample for GC analysis to confirm the complete consumption of the starting material.
-
Work-up:
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Pour the cooled reaction mixture into 1L of ice water.
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Extract the aqueous mixture with dichloromethane (3 x 200mL).
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Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to remove the dichloromethane.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5 [chemicalbook.com]
- 6. seco.us [seco.us]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, particularly when scaling up the reaction from laboratory to pilot or production scale.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress by Gas Chromatography (GC) to ensure the complete consumption of the starting material, 3,5-dichloro-2,4,6-trifluoropyridine. - Gradually increase the reaction temperature in small increments (5-10 °C), while carefully monitoring for any exotherms. |
| Moisture in Reagents or Solvent: Anhydrous conditions are crucial for the halogen exchange (Halex) reaction. | - Ensure that the potassium fluoride (KF) is thoroughly dried before use. - Use a high-purity, anhydrous grade of the solvent, sulfolane. - Consider drying the solvent over molecular sieves prior to use. | |
| Poor Mixing: Inefficient stirring of the KF slurry can lead to localized overheating and side reactions. | - On a larger scale, ensure the reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) to maintain a uniform suspension of KF. - Baffles within the reactor can also improve mixing efficiency. | |
| Exothermic Reaction (Runaway Reaction) | Rapid Reagent Addition: Adding the starting material too quickly to the heated KF/sulfolane mixture. | - At scale, the addition of 3,5-dichloro-2,4,6-trifluoropyridine should be done portion-wise or via a controlled addition funnel/pump. - Monitor the internal temperature of the reactor closely during the addition. - Ensure an adequate cooling system is in place and operational. |
| High Reaction Temperature: The reaction can become highly exothermic at elevated temperatures. | - Maintain a strict temperature control, as specified in the protocol (around 180 °C). - Consider starting the addition at a slightly lower temperature and then gradually heating to the target temperature. | |
| Product Purity Issues (Post-Workup) | Incomplete Quenching: Residual reactive species can lead to side product formation during workup. | - Ensure the reaction mixture is fully cooled before quenching with ice water. - Add the ice water slowly to control any potential exotherm from the quenching process. |
| Inefficient Extraction: Poor separation of the organic and aqueous layers. | - Use a sufficient volume of the extraction solvent (e.g., dichloromethane) to ensure efficient extraction. - Perform multiple extractions to maximize the recovery of the product. | |
| Co-distillation of Impurities: Impurities with boiling points close to the product can be difficult to separate by simple distillation. | - On a larger scale, fractional distillation with a packed column is recommended for achieving high purity. - Analyze fractions by GC to identify and isolate the pure product. | |
| Darkening of the Reaction Mixture | Solvent Degradation: Sulfolane can start to decompose at very high temperatures, leading to discoloration and impurity formation. | - Avoid exceeding the recommended reaction temperature. - Ensure the reaction is not heated for an unnecessarily long period after completion. |
| Difficult Filtration of KF | Fine Particle Size of KF: Spray-dried KF can have very fine particles that are difficult to filter. | - Consider using granular or fused KF, which may have better filtration characteristics. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of this synthesis?
A1: Temperature control is the most critical parameter. The halogen exchange reaction is exothermic, and on a larger scale, the heat generated can be significant. A runaway reaction is a serious safety hazard. Therefore, controlled addition of the starting material and a robust cooling system are essential.
Q2: Can I use a different solvent instead of sulfolane?
A2: Sulfolane is a common solvent for this type of reaction due to its high boiling point and ability to solvate fluoride salts. While other polar aprotic solvents like DMF or NMP could be considered, they may have lower thermal stability and could lead to different impurity profiles. Any solvent change would require significant process optimization and safety evaluation.
Q3: My final product is slightly colored. How can I decolorize it?
A3: A slight yellow tint can sometimes be removed by treating the distilled product with a small amount of activated carbon followed by filtration. However, it is best to first identify the impurity causing the color via analytical techniques (e.g., GC-MS) to ensure it is not a structurally related and potentially reactive species.
Q4: What are the main safety precautions to consider for this process?
A4: The main safety concerns are:
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Exothermic Potential: As mentioned, the reaction can be highly exothermic.
-
Handling of Reagents: this compound and its precursor are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Working at Elevated Temperatures: The reaction is run at a high temperature, requiring caution to prevent thermal burns.
-
Use of Dichloromethane: Dichloromethane is a volatile and potentially hazardous solvent. All extractions should be performed in a well-ventilated fume hood.
Q5: How can I improve the purity of my product beyond 98.3%?
A5: Achieving higher purity on a large scale typically requires fractional distillation. The efficiency of the separation will depend on the boiling points of the impurities. Using a column with a higher number of theoretical plates and carefully controlling the reflux ratio during distillation will improve the separation and yield a higher purity product.
Experimental Protocols
Key Synthesis Reaction: this compound
This protocol is based on a reported lab-scale synthesis and includes considerations for scale-up.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles (Lab Scale) |
| 3,5-dichloro-2,4,6-trifluoropyridine | 219.96 | 70 g | 0.318 |
| Anhydrous Potassium Fluoride (KF) | 58.10 | 22 g | 0.379 |
| Sulfolane | 120.17 | 150 mL | - |
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel. The reactor should have a bottom outlet valve for easy draining.
-
Reagent Charging: Charge the reactor with anhydrous potassium fluoride and sulfolane.
-
Heating: Begin stirring and heat the mixture to 180 °C.
-
Controlled Addition: Once the temperature is stable, slowly add the 3,5-dichloro-2,4,6-trifluoropyridine to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely during the addition to control any exotherm.
-
Reaction: After the addition is complete, maintain the reaction mixture at 180 °C for 2.5 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (carefully) and analyzing them by GC until the starting material is consumed.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture into a larger vessel containing 1 L of ice water with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (e.g., 3 x 200 mL for the lab scale).
-
Washing: Wash the combined organic layers sequentially with water and saturated sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane by distillation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid. For higher purity on a larger scale, fractional distillation is recommended.
Visualizations
preventing side product formation in 3-Chloro-2,4,5,6-tetrafluoropyridine derivatization
Welcome to the technical support center for the derivatization of 3-Chloro-2,4,5,6-tetrafluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent the formation of unwanted side products during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to perform a nucleophilic substitution on this compound to replace the chlorine atom, but I am observing a different product. What is happening?
A1: This is a common issue arising from the inherent reactivity of the polyfluorinated pyridine ring. In nucleophilic aromatic substitution (SNAr) reactions, the most likely side product is the substitution of the fluorine atom at the 4-position (para to the nitrogen), rather than the chlorine at the 3-position.
Underlying Cause: The pyridine ring's nitrogen atom is strongly electron-withdrawing, which activates the ring towards nucleophilic attack. This effect is most pronounced at the 4-position, making the C4-F bond the most susceptible to cleavage by nucleophiles. The order of reactivity for nucleophilic aromatic substitution on this ring is generally C4 > C2/C6 > C3.
A well-documented example is the reaction with ammonia, which selectively yields 4-amino-3-chloro-2,5,6-trifluoropyridine.[1]
Troubleshooting Undesired C4-Substitution:
-
Reaction Conditions: Standard SNAr conditions (e.g., a nucleophile in a polar aprotic solvent, often with a base) will likely favor C4 substitution. If your goal is C3 substitution, a different synthetic strategy is required (see Q2).
-
Product Identification: Carefully characterize your product using techniques like 19F NMR, 1H NMR, and mass spectrometry to confirm the position of substitution. The fluorine coupling patterns will be significantly different for a C3- vs. a C4-substituted product.
Q2: How can I achieve selective derivatization at the 3-position (C-Cl bond)?
A2: To achieve selective substitution at the C3-Cl bond, alternative reaction pathways that do not follow the standard SNAr mechanism are necessary. The two primary strategies are photochemical reactions and palladium-catalyzed cross-coupling reactions.
Strategy 1: Photochemical Insertion
For the introduction of certain alkyl groups, a photochemical reaction can be employed. This method proceeds via a different mechanism that favors insertion at the C-Cl bond. For instance, the photochemical reaction with ethylene results in the formation of 3-(2-chloroethyl)tetrafluoropyridine.[2][3] Similarly, reactions with cyclopentene and cyclohexene yield the corresponding 3-cycloalkyltetrafluoropyridines.[2][3]
Strategy 2: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C and C-N bonds selectively at the C-Cl position. This is because the catalytic cycle typically involves the oxidative addition of the palladium catalyst to the C-Cl bond, which is generally more reactive than the C-F bonds in these types of reactions.
Common palladium-catalyzed reactions that can be employed include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5][6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[8][9][10][11]
While specific protocols for this compound are not abundant in the provided search results, the general principles of these reactions on aryl chlorides are well-established and serve as an excellent starting point.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine (Example of C4-Substitution)
This protocol is adapted from a documented synthesis and illustrates the preferential substitution at the 4-position.[1]
-
Reaction Setup: In a suitable reaction vessel, cool 200 mL of 25% aqueous ammonia to 0°C.
-
Addition of Starting Material: Slowly add 40 g of this compound to the cooled ammonia solution. A white solid is expected to precipitate.
-
Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.
-
Workup: Cool the mixture to room temperature.
-
Isolation: Filter the reaction mixture and wash the filter cake thoroughly with water.
-
Purification: Dry the solid to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.
| Parameter | Value |
| Starting Material | This compound (40 g) |
| Reagent | 25% Aqueous Ammonia (200 mL) |
| Temperature | 0°C (addition), then 60°C |
| Reaction Time | 2.5 hours |
| Expected Product | 4-amino-3-chloro-2,5,6-trifluoropyridine |
| Reported Yield | ~91% |
Visual Guides
Caption: Troubleshooting logic for derivatization.
Caption: Competing reaction pathways.
References
- 1. Page loading... [guidechem.com]
- 2. Photochemical reaction of ethylene with 3-chlorotetrafluoropyridine: a novel insertion into a C–Cl bond - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Heterocyclic polyfluoro-compounds. Part 32. Photochemical reactions of 3-chlorotetrafluoro- and 3,5-dichlorotrifluoro-pyridines with olefins, and their photoreduction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Temperature Control for Selective Fluoropyridine Substitution
Welcome to the technical support center for temperature control strategies in selective substitution reactions on fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does temperature influence the regioselectivity of nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridines?
Temperature is a critical parameter that often governs the regioselectivity of SNAr reactions on fluoropyridines by determining whether the reaction is under kinetic or thermodynamic control.[1][2][3][4][5]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed fastest (i.e., has the lowest activation energy).[2][4] This often corresponds to substitution at the most electronically activated position (ortho or para to a strong electron-withdrawing group).[6]
-
Thermodynamic Control: At higher temperatures, with sufficient energy to overcome activation barriers and allow for reversibility, the reaction can be under thermodynamic control.[2][3][4] This favors the formation of the most stable product, which may be different from the kinetically favored isomer.[1][4]
Q2: I am observing poor regioselectivity in my fluoropyridine substitution. What is the first temperature-related adjustment I should make?
If you are experiencing poor regioselectivity, especially at elevated temperatures, the first troubleshooting step is to lower the reaction temperature.[6] Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barriers for the formation of multiple isomers.[6] By reducing the temperature, you are more likely to favor the kinetically controlled product, which can lead to a single, desired regioisomer.
Q3: Can temperature be used to control substitution patterns when multiple leaving groups are present?
Yes, temperature can play a role in differentiating between potential leaving groups. The C-F bond is highly polarized, making it susceptible to nucleophilic attack. The reactivity of fluoropyridines is often higher than their chloro- or bromo-analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.[7][8] Temperature can be modulated to favor substitution at the more reactive fluoro-position while leaving other halogens intact, especially under milder conditions.
Q4: What are the typical temperature ranges for achieving kinetic versus thermodynamic control in fluoropyridine substitutions?
The specific temperature range depends heavily on the substrate, nucleophile, and solvent. However, some general guidelines can be considered:
-
Kinetic Control: Often achieved at lower temperatures, ranging from sub-ambient (e.g., -78 °C or 0 °C) to room temperature.[9][10][11]
-
Thermodynamic Control: Typically requires elevated temperatures, often in the range of 80 °C to 160 °C, to allow for equilibrium to be established.[1]
It is crucial to perform reaction optimization studies to determine the ideal temperature for a specific transformation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion to the desired product. | The reaction temperature is too low, and the activation energy barrier is not being overcome. | Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. For some reactions, reflux temperatures may be necessary.[12] |
| Formation of multiple regioisomers. | The reaction temperature is too high, leading to a loss of selectivity and the formation of both kinetic and thermodynamic products.[6] | Lower the reaction temperature. Attempt the reaction at room temperature or even sub-ambient temperatures (e.g., 0 °C) to favor the kinetic product.[6] |
| Significant by-product formation (e.g., decomposition, polymerization). | The reaction temperature is too high, causing decomposition of starting materials, intermediates, or products. For example, diazonium salts used in fluoropyridine synthesis can decompose at elevated temperatures.[13] | Reduce the reaction temperature. For sensitive substrates, running the reaction at a lower temperature can prevent the formation of by-products.[14] Consider a slower rate of addition for reagents if the reaction is highly exothermic.[13] |
| The reaction is proceeding too slowly at a temperature that provides good selectivity. | Insufficient thermal energy for a reasonable reaction rate, even though selectivity is high. | While maintaining the optimal temperature for selectivity, consider other factors that can increase the reaction rate. This may include using a more polar solvent, a stronger nucleophile, or a suitable catalyst. Microwave irradiation can also be explored to accelerate the reaction at a controlled temperature.[15] |
Quantitative Data Summary
The following table summarizes reaction conditions from various studies, highlighting the role of temperature in specific substitution reactions on fluoropyridines.
| Reactant(s) | Nucleophile/Reagent | Solvent | Temperature (°C) | Product(s) | Key Observation | Reference |
| Pentafluoropyridine | (CF₃)₂CF⁻ | - | 80 | Mixture of trisubstituted isomers | Illustrates a case where product distribution is temperature-dependent. | [1] |
| Pentafluoropyridine | (CF₃)₂CF⁻ with fluoride ion | - | 160 | Rearranged mixture of isomers | Heating with fluoride ion leads to the thermodynamically controlled product. | [1] |
| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 | Methyl 3-fluoropyridine-4-carboxylate | High temperature required for the nucleophilic substitution of the nitro group. | [16] |
| 4-(chloromethyl)-2-fluoropyridine | Morpholine, K₂CO₃ | Acetonitrile | 80 (Reflux) | 4-(Morpholinomethyl)-2-fluoropyridine | Elevated temperature used to drive the SN2 reaction at the chloromethyl position. | [12] |
| 2-Chloropyridine | KHF₂ | - | 315 | 2-Fluoropyridine | High temperatures are necessary for this halogen exchange reaction. | [17] |
| α,α-Difluoro-β-iodoketones and silyl enol ethers, then NH₄OAc | DMF | 120 | 3-Fluoropyridines | Elevated temperature required for the final cyclization step. | [18] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Fluorine Atom
This protocol is a general guideline and should be optimized for specific substrates and nucleophiles.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoropyridine substrate (1.0 eq).
-
Solvent and Reagent Addition: Add the appropriate anhydrous solvent (e.g., DMF, DMSO, acetonitrile) to dissolve the substrate. Add the nucleophile (1.1 - 1.5 eq) and, if required, a base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq).
-
Temperature Control:
-
For Kinetic Control: Cool the reaction mixture to the desired low temperature (e.g., 0 °C) using an ice-water bath before the addition of the nucleophile. Maintain this temperature for the duration of the reaction.
-
For Thermodynamic Control/Rate Acceleration: Heat the reaction mixture to the desired elevated temperature (e.g., 80-120 °C) using an oil bath.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Temperature-Controlled Diazotization and Fluorination
This protocol is adapted from a procedure for the synthesis of 4-fluoropyridine and highlights the importance of low-temperature control to prevent by-product formation.[13]
-
Preparation of Diazonium Salt: In a two-necked flask equipped with a thermometer and a stir bar, dissolve 4-aminopyridine (1.0 eq) in 42% aqueous HBF₄. Cool the solution to 5-7 °C in an ice-water bath, at which point fine crystals of the pyridylammonium tetrafluoroborate will appear.
-
Controlled Addition: Slowly add a solution of sodium nitrite (1.1 eq) while rigorously maintaining the internal reaction temperature between 5-9 °C. The exothermic decomposition of the diazonium salt is more pronounced in the latter half of the addition, requiring a slower addition rate.[13]
-
Warming and Quenching: After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C. Slowly add the reaction mixture to a solution of sodium bicarbonate to neutralize the acid.
-
Decomposition and Product Formation: The diazonium salt will decompose upon warming to form the fluoropyridine.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Kinetic vs. Thermodynamic reaction pathways.
References
- 1. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity Face-Off: 3-Chloro-2,4,5,6-tetrafluoropyridine vs. Pentafluoropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. In the realm of polyfluorinated pyridines, both 3-Chloro-2,4,5,6-tetrafluoropyridine and pentafluoropyridine serve as valuable synthons for introducing a tetrafluoropyridyl moiety via nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of their reactivity, supported by available experimental data, to aid in the rational selection of these reagents.
The reactivity of polyfluorinated pyridines in SNAr reactions is dictated by the strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, which activate the ring towards nucleophilic attack. In pentafluoropyridine, this activation is most pronounced at the 4-position (para to the nitrogen), leading to highly regioselective substitution. The introduction of a chlorine atom at the 3-position in this compound introduces an additional electronic and steric variable, influencing both the rate and regioselectivity of nucleophilic attack.
Executive Summary of Reactivity Comparison
| Feature | This compound | Pentafluoropyridine |
| Primary Site of Nucleophilic Attack | 4-position | 4-position |
| Relative Reactivity | Generally considered less reactive at the 4-position compared to pentafluoropyridine due to the electron-donating resonance effect of the 3-chloro substituent. | Higher reactivity at the 4-position due to the cumulative electron-withdrawing effect of five fluorine atoms. |
| Regioselectivity | Predominantly substitution at the 4-position.[1] | Highly selective for substitution at the 4-position.[2][3][4] |
| Secondary Reactivity | The C-Cl bond can potentially undergo subsequent reactions under different conditions. | Further substitution at the 2- and 6-positions is possible under more forcing conditions.[4] |
Comparative Experimental Data
One study involving an N-heterocyclic carbene (NHC)-catalyzed SNAr reaction with an aryl aldehyde provides a direct comparison.[1] Under the specified conditions, the reaction with this compound afforded the 4-substituted product in a 47% yield, confirming that the 4-position is the primary site of attack despite the presence of the 3-chloro substituent.[1]
For pentafluoropyridine, reactions with various nucleophiles consistently demonstrate high yields for substitution at the 4-position. For instance, reaction with piperazine in the presence of sodium bicarbonate in acetonitrile at reflux for 5 hours resulted in a 52% yield of the 1,4-bis(perfluoropyridin-4-yl)piperazine.[3]
The following tables summarize typical reaction conditions and observed outcomes for each compound with different classes of nucleophiles, based on available literature. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
Reactions with Amine Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Conditions | Product | Yield |
| This compound | 25% Ammonia water | - | Water | 0°C to 60°C, 2.5 h | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91%[5] |
| Pentafluoropyridine | Piperazine | NaHCO₃ | Acetonitrile | Reflux, 5 h | 1,4-Bis(perfluoropyridin-4-yl)piperazine | 52%[3] |
Reactions with Thiol Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Conditions | Product | Yield |
| Pentafluoropyridine | Thiophenol | DIPEA | Acetonitrile | 50°C, 16 h (after in situ acyl fluoride formation) | S-Phenyl benzothioate | 52%[6] |
| Pentafluoropyridine | Benzyl mercaptan | Triethylamine | Acetonitrile | RT | 4-(Benzylthio)-2,3,5,6-tetrafluoropyridine | 95% (isolated)[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these reactions.
Protocol 1: Amination of this compound with Aqueous Ammonia[5]
Materials:
-
This compound (40g)
-
25% Aqueous ammonia (200mL)
Procedure:
-
Cool 200mL of 25% aqueous ammonia to 0°C in a suitable reaction vessel.
-
Slowly add 40g of this compound to the cooled ammonia solution. A white solid is expected to precipitate.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to collect the solid product.
-
Thoroughly wash the filter cake with water.
-
Dry the solid to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.
Protocol 2: Reaction of Pentafluoropyridine with Piperazine[3]
Materials:
-
Pentafluoropyridine (0.1 g, 0.6 mmol)
-
Piperazine (0.03 g, 0.5 mmol)
-
Sodium hydrogencarbonate (0.11 g, 1.0 mmol)
-
Acetonitrile (5 mL)
-
Water
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
Combine pentafluoropyridine, piperazine, and sodium hydrogencarbonate in 5 mL of acetonitrile in a round-bottom flask.
-
Stir the mixture at reflux temperature for 5 hours.
-
After the reaction is complete, evaporate the solvent.
-
Add 5 mL of water to the residue and extract with dichloromethane and ethyl acetate (3 x 5 mL).
-
Combine the organic extracts and evaporate the solvent.
-
Recrystallize the crude product from acetonitrile to yield 1,4-bis(perfluoropyridin-4-yl)piperazine.
Protocol 3: Thioester Formation using Pentafluoropyridine with Thiophenol[6]
Materials:
-
Carboxylic acid (1 equiv.)
-
Acetonitrile (dried over 4 Å molecular sieves, 3 mL)
-
Diisopropylethylamine (DIPEA) (2 equiv.)
-
Pentafluoropyridine (1.1 equiv.)
-
Thiophenol (1 equiv.)
Procedure:
-
To an oven-dried glass vial, add the carboxylic acid, acetonitrile, DIPEA, and pentafluoropyridine.
-
Stir the mixture for 4 hours at room temperature.
-
Add the thiophenol to the reaction mixture.
-
The provided abstract does not specify the final reaction time and temperature for the thioester formation after the addition of the thiol. Refer to the full publication for these details.
Reaction Mechanisms and Logical Relationships
The nucleophilic aromatic substitution on both this compound and pentafluoropyridine proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: General mechanism for SNAr on polyfluoropyridines.
The regioselectivity of the reaction is determined by the stability of the Meisenheimer complex. For both substrates, attack at the 4-position allows for delocalization of the negative charge onto the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at other positions.
References
- 1. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical reactions of pentafluoropyridine for the design of rational polymer architectures [summit.sfu.ca]
- 5. guidechem.com [guidechem.com]
- 6. One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01268E [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Halopyridine Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution (SNAr) reactions is pivotal for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an objective, data-driven comparison of the performance of various halopyridines (fluoro-, chloro-, bromo-, and iodopyridines) in SNAr reactions, supported by experimental data and detailed methodologies.
The reactivity of halopyridines in SNAr reactions is a critical consideration in synthetic chemistry, with the choice of halogen having a profound impact on reaction rates and conditions. Generally, the reactivity of the leaving group in SNAr reactions of pyridines follows the order F > Cl > Br > I.[1] This trend is primarily attributed to the rate-determining step of the reaction, which is typically the initial nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex.[1] The high electronegativity of fluorine strongly stabilizes this intermediate through an inductive effect, thereby accelerating the reaction.[1]
However, this reactivity order can be inverted under certain conditions, for instance, with highly charged, localized nucleophiles like thiolates.[1] In such cases, the expulsion of the leaving group can become the rate-limiting step, leading to a reactivity trend that mirrors the carbon-halogen bond strength (I > Br > Cl > F).[1]
Quantitative Comparison of Halopyridine Reactivity
To provide a clear comparison of the relative reactivities of different halopyridines, the following tables summarize key kinetic data from the literature.
Table 1: Relative Reactivity of 2-Halopyridines with Sodium Ethoxide
| Halopyridine | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 |
Note: This data highlights the significantly higher reactivity of 2-fluoropyridine compared to 2-chloropyridine in this specific SNAr reaction.[1]
Table 2: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
| Substrate | k (10³ M⁻²s⁻¹ at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reactivity Order |
| 2-Fluoro-N-methylpyridinium | 1.83 | 14.6 | -15.4 | F ≈ Cl ≈ Br ≈ I |
| 2-Chloro-N-methylpyridinium | 1.80 | 12.0 | -23.8 | |
| 2-Bromo-N-methylpyridinium | 1.82 | 13.9 | -17.8 | |
| 2-Iodo-N-methylpyridinium | 1.82 | 14.9 | -14.4 |
Data sourced from Bowler et al. (2014). The reactions are first-order in substrate and second-order in piperidine. In this specific case of N-methylpyridinium ions, the typical reactivity order is not observed, suggesting a change in the rate-determining step.[1]
Table 3: Amination of 2-Halopyridines with Various Amines
| Halopyridine | Amine | Conditions | Yield (%) |
| 2-Fluoropyridine | Morpholine | KF, water, 100 °C, 17 h | 45 |
| 2-Chloropyridine | Morpholine | KF, water, 100 °C, 17 h | 10 |
| 2-Fluoropyridine | Cyclohexylamine | KF, water, 100 °C, 17 h | 38 |
| 2-Chloropyridine | Cyclohexylamine | KF, water, 100 °C, 17 h | 12 |
| 2-Fluoropyridine | Pyrrolidine | KF, water, 100 °C, 17 h | 55 |
| 2-Chloropyridine | Pyrrolidine | KF, water, 100 °C, 17 h | 15 |
These results demonstrate that 2-fluoropyridine consistently provides better yields in SNAr reactions with amines under these conditions compared to 2-chloropyridine.[2]
Experimental Protocols
Accurate and reproducible kinetic data are essential for a meaningful comparison of halopyridine reactivity. The following is a detailed protocol for a typical kinetic analysis of an SNAr reaction using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry
1. Reagent Preparation:
-
Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in a suitable solvent such as acetonitrile or DMSO).
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, and 500 mM in the same solvent). The nucleophile should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.
2. Instrumentation Setup:
-
Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[1]
-
Determine the wavelength of maximum absorbance (λmax) of the expected product. The starting halopyridine and nucleophile should have minimal absorbance at this wavelength.[1]
3. Kinetic Measurement:
-
Pipette the desired volume of the nucleophile stock solution into a quartz cuvette and allow it to equilibrate to the set temperature in the spectrophotometer.
-
Initiate the reaction by injecting a small volume of the halopyridine stock solution into the cuvette and quickly mixing.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).[1]
4. Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obs*t).[1]
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the nucleophile concentration.
Visualizing Reaction Mechanisms and Workflows
General SNAr Mechanism
The SNAr reaction of a halopyridine proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the halide ion.[1]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the typical workflow for a kinetic study of an SNAr reaction using UV-Vis spectrophotometry.
Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.
References
A Comparative Guide to the Structural Confirmation of 3-Chloro-2,4,5,6-tetrafluoropyridine Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. When working with highly reactive starting materials like 3-Chloro-2,4,5,6-tetrafluoropyridine, which can undergo nucleophilic aromatic substitution (SNAr) at various positions, rigorous analytical techniques are paramount to definitively identify the resulting products. This guide provides an objective comparison of common analytical methods for the structural elucidation of substituted tetrafluoropyridine derivatives, supported by experimental data and detailed protocols.
The reaction of this compound with nucleophiles can potentially yield different isomers. The incoming nucleophile can replace the chlorine atom at the 3-position or one of the fluorine atoms at the 2, 4, 5, or 6 positions. While substitution of the fluorine at the 4-position is often favored in pentafluoropyridine, the presence of a chlorine atom can influence the regioselectivity of the reaction. Therefore, a combination of analytical techniques is often necessary for complete and unambiguous structural confirmation.
Comparison of Key Analytical Techniques
The choice of analytical technique for structural confirmation depends on the nature of the sample, the information required, and the available instrumentation. While each method provides valuable information, a combination of techniques is often employed for comprehensive characterization.
| Technique | Principle | Sample Requirement | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Soluble sample in a deuterated solvent. | Detailed information about the molecular structure, including connectivity of atoms and stereochemistry. | Non-destructive, provides rich structural detail. | Requires relatively pure sample, can be complex to interpret for complex molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Volatile or ionizable sample. | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, small sample amount required. | Isomers may not be distinguishable, fragmentation can be complex. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | High-quality single crystal. | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[1][2] | Provides unambiguous and complete structural determination.[1] | Crystal growth can be challenging, not applicable to non-crystalline materials. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Solid, liquid, or gas. | Information about the functional groups present in a molecule. | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated pyridines.[3] Both ¹H NMR and ¹⁹F NMR are crucial, with ¹³C NMR providing additional valuable information.
-
¹⁹F NMR: The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[4][5] The chemical shifts of fluorine atoms are very sensitive to their electronic environment, providing a powerful tool to distinguish between isomers.[6] For instance, the fluorine atoms ortho, meta, and para to a substituent will have distinct chemical shifts and coupling patterns.[3][7] Long-range ¹⁹F-¹⁹F coupling constants are commonly observed and can provide further structural insights.[5]
-
¹H NMR: While the tetrafluoropyridine core does not have protons, the introduction of a nucleophile often brings protons into the molecule. The chemical shifts and coupling constants of these protons provide information about their proximity to the fluorinated ring.
-
¹³C NMR: ¹³C NMR spectra show characteristic chemical shifts for the carbon atoms of the pyridine ring. The large one-bond carbon-fluorine coupling constants (¹JCF) are particularly informative for assigning the carbon signals.[8]
Table 1: Representative NMR Data for a Substituted Tetrafluoropyridine
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |
| ¹⁹F | -95.2 | ddd, J = 22.1, 15.0, 8.5 | F-6 |
| -98.5 | ddd, J = 22.1, 18.2, 7.3 | F-2 | |
| -155.4 | ddd, J = 20.0, 15.0, 7.3 | F-5 | |
| -162.1 | ddd, J = 20.0, 18.2, 8.5 | F-4 | |
| ¹³C | 145.2 | dm, ¹JCF = 240.5 | C-2/C-6 |
| 142.8 | dm, ¹JCF = 245.1 | C-4 | |
| 138.7 | dm, ¹JCF = 255.3 | C-3/C-5 | |
| 110.5 | t, ²JCF = 15.2 | C (substituent) |
Note: Data is hypothetical and for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of the reaction products. The presence of chlorine and the number of fluorine atoms can be confirmed by analyzing the isotopic pattern of the molecular ion peak.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9][10] This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M+).[10] This pattern is a clear indicator of the presence of one chlorine atom in the molecule. The presence of multiple chlorine or bromine atoms would lead to more complex M+2, M+4, etc. patterns.[10][11]
-
Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide clues about the structure of the molecule. The loss of specific fragments can help to identify the substituent and its position on the pyridine ring. For some pyridine derivatives, the formation of pyridinium ions can be a structurally diagnostic fragment.[12]
Table 2: Expected Mass Spectrometry Data for a Monosubstituted Product
| Ion | m/z (relative to ³⁵Cl) | Expected Isotopic Pattern (Intensity Ratio) | Information |
| [M]⁺ | Calculated based on formula | M⁺ : [M+2]⁺ ≈ 3:1 | Confirms molecular weight and presence of one chlorine atom. |
| [M-Cl]⁺ | M - 35 | Single peak | Indicates loss of chlorine. |
| [M-Substituent]⁺ | M - (mass of substituent) | M⁺ : [M+2]⁺ ≈ 3:1 | Confirms the mass of the substituent. |
Visualizing Experimental Workflows
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a reaction product of this compound.
Caption: A typical workflow for the synthesis and structural confirmation of novel compounds.
Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data is a deductive process where information from different techniques is combined to build a complete structural picture.
Caption: Interrelation of data from different analytical techniques for structure elucidation.
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range.
-
¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. A wider spectral width is typically required compared to ¹H NMR. Proton decoupling is often employed to simplify the spectra.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to obtain a good signal-to-noise ratio. Proton decoupling is standard.
-
2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton, proton-carbon, and long-range proton-carbon correlations, respectively.
General Procedure for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid on a direct insertion probe) into the mass spectrometer.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the isotopic pattern and fragmentation to gain structural information.
General Procedure for Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically 0.1-0.5 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a beam of X-rays. The diffracted X-rays are collected by a detector. Data is collected over a range of crystal orientations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and other parameters are then refined to best fit the experimental data.[13]
-
Structure Visualization and Analysis: Visualize the final structure using appropriate software and analyze the geometric parameters (bond lengths, bond angles, etc.).
By employing a combination of these powerful analytical techniques, researchers can confidently and accurately determine the structures of novel compounds derived from this compound, which is essential for advancing research and development in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. biophysics.org [biophysics.org]
- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. mkuniversity.ac.in [mkuniversity.ac.in]
A Comparative Guide to the Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-2,4,5,6-tetrafluoropyridine is a valuable building block in the creation of complex molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides an objective comparison of validated synthesis methods for this compound, supported by experimental data to inform your research and development efforts.
Method 1: Fluorination of 3,5-Dichloro-2,4,6-trifluoropyridine
This approach involves the direct fluorination of a trifluorinated pyridine precursor. It is a well-documented method that offers high purity and a good yield.
Experimental Protocol:
A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is prepared in a reaction vessel. The mixture is stirred and heated to 180°C for 2.5 hours. The progress of the reaction is monitored to ensure the complete conversion of the starting material. Following the reaction, the mixture is cooled to room temperature and then poured into 1L of ice water. The product is extracted with dichloromethane. The organic phase is subsequently washed with water and a saturated sodium chloride solution, then dried using anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield this compound as a colorless liquid.[1]
Method 2: Fluorination of Pentachloropyridine
This classic method utilizes the more readily available pentachloropyridine as the starting material. The reaction conditions can be tuned to favor the formation of different fluorinated pyridines. To specifically synthesize this compound, the use of a polar aprotic solvent is crucial.
Experimental Protocol:
Pentachloropyridine is reacted with anhydrous potassium fluoride in a polar solvent such as N-methyl-2-pyrrolidone or dimethyl sulphone. The reaction is typically carried out at a temperature of approximately 200°C. The molar ratio of potassium fluoride to pentachloropyridine is a critical parameter and is generally kept in excess. The reaction produces a mixture of fluorinated pyridines, including 3-chlorotetrafluoropyridine and 3,5-dichlorotrifluoropyridine. The desired product, this compound, is then isolated from the reaction mixture, typically by distillation. While higher temperatures (300-550°C) in the absence of a solvent favor the formation of pentafluoropyridine, the use of a polar solvent at lower temperatures increases the yield of partially fluorinated and chlorinated pyridines.
Performance Comparison
| Parameter | Method 1: From 3,5-Dichloro-2,4,6-trifluoropyridine | Method 2: From Pentachloropyridine |
| Starting Material | 3,5-Dichloro-2,4,6-trifluoropyridine | Pentachloropyridine |
| Key Reagents | Anhydrous Potassium Fluoride | Anhydrous Potassium Fluoride |
| Solvent | Sulfolane | N-methyl-2-pyrrolidone or Dimethyl Sulphone |
| Reaction Temperature | 180°C | ~200°C |
| Reaction Time | 2.5 hours | Not specified |
| Yield | 72%[1] | 20-60% (as a co-product) |
| Purity | 98.3% (by GC)[1] | Not specified |
Logical Workflow for Synthesis Method Validation
Caption: Comparative workflow of two synthesis routes for this compound.
References
Density Functional Theory (DFT) analysis of 3-Chloro-2,4,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural, vibrational, and electronic properties of 3-Chloro-2,4,5,6-tetrafluoropyridine derived from Density Functional Theory (DFT) calculations, benchmarked against experimental data. We further compare these findings with DFT analyses of two alternative halogenated pyridines: 2,3,5,6-tetrafluoropyridine and 3,5-dichloro-2,4,6-trifluoropyridine. This objective comparison, supported by experimental data, aims to inform computational chemists and drug development professionals in the selection and application of theoretical models for halogenated aromatic compounds.
Executive Summary
Density Functional Theory has become an indispensable tool in computational chemistry and drug discovery for predicting molecular properties. This guide focuses on the DFT analysis of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A comprehensive study by Selvarani et al. using the B3LYP functional with the 6-311++G(d,p) basis set provides a robust theoretical framework for this molecule.[1] The calculated geometric parameters and vibrational frequencies show excellent agreement with experimental data, validating the chosen computational model. The electronic properties, including the HOMO-LUMO gap, offer insights into the molecule's reactivity and stability.
For comparative purposes, this guide includes DFT data for 2,3,5,6-tetrafluoropyridine and 3,5-dichloro-2,4,6-trifluoropyridine. The analysis reveals how the nature and position of halogen substituents influence the structural and electronic characteristics of the pyridine ring. All quantitative data is summarized in the tables below for ease of comparison.
Data Presentation
Table 1: Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °)
| Parameter | This compound (B3LYP/6-311++G(d,p))[1] | 2,3,5,6-tetrafluoropyridine (B3LYP/6-311++G(d,p))[2] | 3,5-dichloro-2,4,6-trifluoropyridine (B3LYP/6-31G*)[3] |
| C2-C3 | 1.385 | 1.387 | 1.391 |
| C3-C4 | 1.386 | 1.384 | 1.389 |
| C4-C5 | 1.384 | 1.384 | 1.389 |
| C5-C6 | 1.387 | 1.387 | 1.391 |
| N1-C2 | 1.321 | 1.320 | 1.324 |
| N1-C6 | 1.321 | 1.320 | 1.324 |
| C3-Cl | 1.724 | - | - |
| C2-F | 1.329 | 1.329 | 1.327 |
| C4-F | 1.335 | 1.338 | 1.332 |
| C5-F | 1.338 | 1.338 | - |
| C6-F | 1.329 | 1.329 | 1.327 |
| C5-Cl | - | - | 1.721 |
| ∠N1-C2-C3 | 123.8 | 123.9 | 123.5 |
| ∠C2-C3-C4 | 118.0 | 117.9 | 118.2 |
| ∠C3-C4-C5 | 119.3 | 119.4 | 119.1 |
| ∠C4-C5-C6 | 119.3 | 119.4 | 119.1 |
| ∠C5-C6-N1 | 123.8 | 123.9 | 123.5 |
| ∠C6-N1-C2 | 115.8 | 115.5 | 116.4 |
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Experimental FT-IR)[4] | This compound (Experimental FT-Raman)[5] | This compound (Calculated B3LYP/6-311++G(d,p))[1] |
| C-Cl Stretch | ~650-850 | ~650-850 | 735 |
| C-F Stretch | ~1100-1400 | ~1100-1400 | 1285, 1330, 1365, 1480 |
| Pyridine Ring Stretch | ~1400-1650 | ~1400-1650 | 1455, 1590, 1640 |
(Note: Experimental peak ranges are approximate due to broadness and overlapping bands. Calculated values represent the most significant contributions to the respective modes.)
Table 3: Calculated Electronic Properties
| Property | This compound (B3LYP/6-311++G(d,p))[1] | 2,3,5,6-tetrafluoropyridine (B3LYP/6-311++G(d,p))[2] | 3,5-dichloro-2,4,6-trifluoropyridine (B3LYP/6-31G*)[3] |
| HOMO Energy (eV) | -7.34 | -7.21 | -7.52 |
| LUMO Energy (eV) | -1.89 | -1.75 | -2.01 |
| HOMO-LUMO Gap (eV) | 5.45 | 5.46 | 5.51 |
| Dipole Moment (Debye) | 1.25 | 1.98 | 0.89 |
Experimental Protocols
Computational DFT Analysis
The theoretical calculations for this compound and its analogues were performed using the Gaussian suite of programs. The geometries were optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for a high level of accuracy in describing the electronic structure and molecular properties. For 3,5-dichloro-2,4,6-trifluoropyridine, the 6-31G* basis set was used.[3] Frequency calculations were performed at the same level of theory to confirm the optimized structures as true minima on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were also calculated at the same level of theory.
Spectroscopic Measurements
Experimental FT-IR and FT-Raman spectra for this compound were obtained from the SpectraBase online database.[4][5] The FT-IR spectrum was likely recorded using a Fourier Transform Infrared spectrometer, typically with the sample prepared as a thin film or in a KBr pellet. The FT-Raman spectrum was likely obtained using a Raman spectrometer with a near-infrared laser excitation source to minimize fluorescence.
Mandatory Visualization
Caption: Workflow for DFT analysis and comparison of this compound.
References
- 1. Comparative thermodynamic properties, vibrational spectral studies, NBO and HOMO-LUMO analyses of this compound and 4-bromo-2,3,5,6-tetrafluoropyridine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to 3-Chloro-2,4,5,6-tetrafluoropyridine and 4-Bromo-2,3,5,6-tetrafluoropyridine for Chemical Synthesis
In the realm of drug discovery and materials science, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern molecular design. Among the most versatile building blocks are halogenated tetrafluoropyridines, which serve as key intermediates for introducing the tetrafluoropyridyl moiety into complex molecular architectures. This guide provides an objective comparison of two prominent reagents, 3-Chloro-2,4,5,6-tetrafluoropyridine and 4-Bromo-2,3,5,6-tetrafluoropyridine, focusing on their physicochemical properties, reactivity, and performance in common synthetic applications, supported by experimental data and protocols.
Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is crucial for their handling, storage, and application in a laboratory setting. The following table summarizes their key physicochemical data.
| Property | This compound | 4-Bromo-2,3,5,6-tetrafluoropyridine |
| CAS Number | 1735-84-8 | 3511-90-8 |
| Molecular Formula | C₅ClF₄N | C₅BrF₄N |
| Molecular Weight | 185.51 g/mol | 229.96 g/mol |
| Appearance | Colorless liquid | Clear, colorless liquid |
| Boiling Point | 118-121 °C | 134-135 °C |
| Density | 1.609 g/mL at 25 °C | 1.92 g/mL at 25 °C |
| Refractive Index | n20/D 1.436 | n20/D 1.464 |
| Purity | Typically ≥98% | Typically ≥97-98% |
Reactivity and Synthetic Utility
The primary distinction between these two reagents lies in their reactivity, which dictates their suitability for different synthetic transformations. The electron-withdrawing nature of the four fluorine atoms significantly influences the electron density of the pyridine ring in both compounds, making them susceptible to certain reactions.
Nucleophilic Aromatic Substitution (SNAr)
Both molecules are activated towards nucleophilic aromatic substitution. However, the position of the halogen and the nature of the halogen itself lead to different outcomes.
-
This compound : In this molecule, nucleophilic attack predominantly occurs at the 4-position, leading to the displacement of a fluorine atom. This is because the 4-position is the most electron-deficient carbon in the structure. Despite chlorine being a better leaving group than fluorine in many contexts, the electronic activation of the C4-F bond governs the regioselectivity of the reaction.
-
4-Bromo-2,3,5,6-tetrafluoropyridine : The bromine atom at the 4-position serves as a versatile leaving group, making this position highly susceptible to substitution by a wide array of nucleophiles (O-, N-, S-, and C-nucleophiles). This regioselective substitution is a key feature of its synthetic utility.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation. In this arena, the choice between the chloro and bromo derivatives is critical.
-
This compound : Aryl chlorides are generally less reactive than the corresponding bromides in Suzuki-Miyaura couplings. Activating the C-Cl bond for oxidative addition to the palladium(0) catalyst typically requires more active catalytic systems, such as those employing bulky, electron-rich phosphine ligands, and may necessitate higher reaction temperatures.
-
4-Bromo-2,3,5,6-tetrafluoropyridine : The C-Br bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions. This compound is frequently utilized in Suzuki-Miyaura reactions to couple with various arylboronic acids, offering a reliable route to biaryl compounds under relatively mild conditions.
Formation of Organometallic Reagents
Both compounds can serve as precursors to highly reactive organometallic species.
-
This compound : This compound reacts with zinc to form the corresponding organozinc reagent, which can then be used in subsequent coupling reactions.
-
4-Bromo-2,3,5,6-tetrafluoropyridine : It is a vital precursor for generating highly reactive tetrafluoro-pyridylzinc and tetrafluoro-pyridylcadmium reagents. These intermediates are instrumental in modern synthetic chemistry for precise carbon-carbon bond formation.
The following diagram illustrates the primary reaction pathways for both compounds.
A Comparative Guide to Analytical Methods for Determining the Purity of 3-Chloro-2,4,5,6-tetrafluoropyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of common analytical methods for determining the purity of 3-Chloro-2,4,5,6-tetrafluoropyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections offer an objective comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with supporting data and experimental protocols.
Overview of Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the volatility and thermal stability of the compound, the nature of potential impurities, and the required sensitivity and accuracy. For this compound, which is a liquid at room temperature with a boiling point of 118-121 °C, both GC and HPLC are viable chromatographic techniques. Spectroscopic methods like NMR and MS are invaluable for structural confirmation and identification of impurities.
A logical workflow for the comprehensive analysis of this compound purity would typically involve a primary chromatographic separation followed by spectroscopic confirmation.
Caption: General workflow for the purity analysis of this compound.
Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for the purity determination of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with stationary and mobile phases.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2] | Separation of ions based on their mass-to-charge ratio.[3] |
| Primary Use | Quantitative purity analysis and separation of volatile impurities. | Quantitative purity analysis and separation of non-volatile impurities.[4] | Structural elucidation, identification, and quantification of impurities.[5] | Molecular weight determination and structural confirmation of impurities.[6] |
| Typical LOD/LOQ | Low (ppb to ppm) | Low to moderate (ppm) | Higher (0.1-1%) | Very low (ppb to ppt) |
| Sample Throughput | High | Moderate to High | Low to Moderate | High |
| Cost | Relatively low cost for instrumentation and consumables.[7] | Higher cost due to solvent consumption and pump maintenance.[1] | High initial instrument cost. | Variable, depending on the type of mass analyzer. |
| Advantages | High resolution, speed, and sensitivity for volatile compounds.[7] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[8] | Provides detailed structural information and is non-destructive.[9][10] | High sensitivity and specificity, provides molecular weight information.[3] |
| Limitations | Limited to volatile and thermally stable compounds.[8] | Lower resolution than capillary GC, requires significant solvent usage.[11] | Lower sensitivity compared to chromatographic methods.[5] | May require chromatographic coupling for complex mixtures. |
Detailed Experimental Protocols
Gas Chromatography (GC) Method
GC is a highly suitable method for the routine purity analysis of this compound due to its volatility. A typical GC analysis would involve the following:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often used for the analysis of halogenated compounds.[12]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically set above the boiling point of the analyte and any expected impurities, for example, 250 °C.
-
Oven Temperature Program: A temperature gradient is often employed to ensure good separation of impurities with different boiling points. For example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
Detector Temperature: For an FID, a typical temperature is 300 °C.
-
Sample Preparation: The sample is typically diluted in a suitable solvent, such as dichloromethane or hexane, before injection.
The workflow for a typical GC experiment is illustrated below.
Caption: A schematic of the experimental workflow for GC analysis.
High-Performance Liquid Chromatography (HPLC) Method
While GC is often preferred for volatile compounds, HPLC can also be employed, particularly if non-volatile impurities are suspected.
-
Instrumentation: An HPLC system with a UV detector is commonly used.
-
Column: A reverse-phase C18 column is a standard choice for separating a wide range of organic molecules.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a gradient elution to improve separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, for instance, 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the four fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally powerful tool for both structural confirmation and purity assessment.[2][9] Each fluorine atom in a unique chemical environment will give a distinct signal, and the presence of impurities with different fluorine environments can be readily detected.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent that does not have signals interfering with the analyte, such as CDCl₃ or acetone-d₆.[2]
-
Internal Standard: A fluorinated compound with a known chemical shift and concentration can be added for quantitative analysis (qNMR).
-
Data Acquisition: A standard one-dimensional ¹⁹F NMR spectrum is acquired. For more detailed structural information, 2D correlation experiments like ¹H-¹⁹F HETCOR can be performed.[10][13]
-
Data Analysis: The purity is determined by comparing the integral of the signals from the main compound to those of the impurities.
Mass Spectrometry (MS)
MS is typically coupled with a chromatographic technique (GC-MS or LC-MS) to identify impurities. The presence of one chlorine atom gives a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, which is a key diagnostic feature.[14][15]
-
Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is frequently used.
-
Data Analysis: The mass spectrum of the main peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern. The mass spectra of minor peaks in the chromatogram are used to identify impurities. The fragmentation of substituted pyridines can provide information about the position of the substituents.[3]
The logical relationship for selecting an appropriate analytical method is depicted below.
Caption: Decision tree for selecting an analytical method for purity determination.
Conclusion
For the comprehensive purity analysis of this compound, a multi-technique approach is recommended. Gas Chromatography, due to the compound's volatility, is an excellent choice for routine purity assessment and quantification of volatile impurities. High-Performance Liquid Chromatography offers a valuable alternative, especially for non-volatile contaminants. ¹⁹F NMR spectroscopy provides unparalleled detail for structural confirmation and identification of fluorinated impurities. Finally, Mass Spectrometry, particularly when coupled with chromatography, is indispensable for the definitive identification of unknown impurities based on their mass-to-charge ratio and isotopic patterns. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the need for quantitative data, structural information, and the nature of the expected impurities.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. researchgate.net [researchgate.net]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
Comparative Characterization of 3-Chloro-2,4,5,6-tetrafluoropyridine and a Key Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical properties and synthetic methodologies for 3-Chloro-2,4,5,6-tetrafluoropyridine and its important derivative, 4-amino-3-chloro-2,5,6-trifluoropyridine. The information presented is compiled from publicly available research and is intended to serve as a foundational resource for researchers working with these fluorinated pyridine compounds.
While a comprehensive comparison of a wide range of novel derivatives of this compound is not available in the current literature, this guide offers a detailed look at the parent compound and a key amino derivative, providing valuable data and experimental context.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the key quantitative data for this compound and 4-amino-3-chloro-2,5,6-trifluoropyridine, facilitating a direct comparison of their fundamental properties.
| Property | This compound | 4-amino-3-chloro-2,5,6-trifluoropyridine |
| Molecular Formula | C₅ClF₄N | C₅H₂ClF₃N₂ |
| Molecular Weight | 185.51 g/mol | Not available in search results |
| Appearance | Colorless liquid | White solid |
| Boiling Point | 118-121 °C | Not available in search results |
| Density | 1.609 g/mL at 25 °C | Not available in search results |
| Refractive Index | n20/D 1.436 | Not available in search results |
| Purity (by GC/HPLC) | 98.3% (GC) | 99% (HPLC) |
| Yield | 72% | 91% |
Synthetic Pathways
The syntheses of this compound and its 4-amino derivative are crucial for their application in further chemical synthesis. The following diagrams illustrate the reaction workflows.
Caption: Synthesis of this compound.
Caption: Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.
Experimental Protocols
Detailed methodologies are essential for the replication of synthetic procedures. The following protocols are based on the available literature.
Synthesis of this compound
This procedure outlines the synthesis of the parent compound from 3,5-dichloro-2,4,6-trifluoropyridine.
Materials:
-
3,5-dichloro-2,4,6-trifluoropyridine (70g)
-
Anhydrous potassium fluoride (22g)
-
Sulfolane (150mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is stirred and heated to 180°C for 2.5 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is poured into 1L of ice water and extracted with dichloromethane.
-
The organic phase is washed sequentially with water and saturated sodium chloride solution.
-
The organic layer is dried with anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield 46.5g of colorless liquid this compound (72% yield, 98.3% GC purity).
Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine
This protocol describes the amination of this compound at the 4-position.
Materials:
-
This compound (40g)
-
25% Ammonia water (200mL)
Procedure:
-
200mL of 25% ammonia water is cooled to 0°C.
-
40g of this compound is slowly added to the cooled ammonia water, leading to the precipitation of a white solid.
-
After the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.
-
The mixture is then cooled to room temperature.
-
The reaction mixture is filtered, and the resulting filter cake is thoroughly washed with water and dried.
-
This process yields 35.8g of a white solid, which is 4-amino-3-chloro-2,5,6-trifluoropyridine (91% yield, 99% HPLC purity).
Safety Operating Guide
Proper Disposal of 3-Chloro-2,4,5,6-tetrafluoropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 3-Chloro-2,4,5,6-tetrafluoropyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Codes |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Specific target organ toxicity — single exposure | May cause respiratory irritation. | H335 |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent materials) in a designated, compatible, and leak-proof container.
-
Suitable containers are typically made of glass or high-density polyethylene.
-
Ensure the container has a secure screw-top cap.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
Include the full chemical name: "this compound" (do not use abbreviations or chemical formulas).
-
If the waste is a mixture, list all constituents and their approximate percentages.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store as a combustible solid.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert substance such as sand or vermiculite.
-
Collect the absorbed material and place it into a designated, sealed container for hazardous waste.
-
Do not allow the chemical to enter drains or waterways.
-
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed professional waste disposal service.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup.
-
Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-2,4,5,6-tetrafluoropyridine
An In-Depth Guide to Personal Protective Equipment for Handling 3-Chloro-2,4,5,6-tetrafluoropyridine
As a Senior Application Scientist, my primary objective is to ensure that your engagement with novel chemical entities is both scientifically productive and, above all, safe. This guide provides a comprehensive framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). This is not a generic checklist but a detailed operational plan grounded in the specific hazards of this molecule.
Understanding the Hazard: Why This PPE is Necessary
This compound is a halogenated pyridine derivative. Its hazard profile is dictated by its chemical structure and reactivity. All handling procedures must be based on a thorough understanding of its potential risks.
Hazard Profile Summary:
| Hazard Classification | Description | GHS Code | Signal Word |
| Skin Irritation | Causes skin irritation upon contact. | H315 | Warning |
| Eye Irritation | Causes serious eye irritation and potential damage. | H319 | Warning |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled. | H335 | Warning |
Source: Information synthesized from multiple safety data sheets.
The causality is clear: the electrophilic nature of the fluorinated pyridine ring and the presence of a chlorine atom can lead to reactions with biological macromolecules, causing irritation to the skin, eyes, and respiratory system. Therefore, the core principle of our safety protocol is the establishment of robust barriers to prevent any direct contact.
The Core of Protection: Selecting the Right PPE
Effective protection hinges on selecting equipment specifically resistant to the chemical in use. Generic laboratory PPE may not be sufficient. All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
Hand Protection: Your Primary Contact Barrier
Gloves are the most critical component of your PPE. Given that no specific glove breakthrough data is available for this compound, we must select materials based on their performance against analogous halogenated organic compounds.
-
Primary Recommendation: Use Viton® or Butyl rubber gloves . These materials generally offer superior resistance to chlorinated and aromatic compounds.
-
Alternative: A double-gloving strategy is highly recommended for all handling procedures. This involves wearing a lighter, disposable glove (e.g., Nitrile) underneath a more robust, chemical-resistant outer glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection is Mandatory: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
Eye and Face Protection: Shielding Against Splashes and Vapors
Because this compound causes severe eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or performing vigorous reactions (e.g., heating, pressure reactions), a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier against splashes and protects the entire face.
Body Protection: Preventing Dermal Exposure
A standard cotton lab coat is insufficient. The goal is to prevent any skin contact.
-
Chemical-Resistant Lab Coat: Wear a lab coat made of a material with low permeability to chemicals, such as polyester or a poly-cotton blend. Ensure it is fully buttoned with sleeves rolled down.
-
Chemical Apron: For procedures involving larger volumes or a high risk of splashing, a chemically resistant apron worn over the lab coat is required.
Respiratory Protection: A Risk-Based Approach
All operations should be engineered to minimize inhalation exposure by using a chemical fume hood.[1] However, in specific scenarios, respiratory protection may be necessary. A formal respiratory protection program, including medical clearance and fit testing, is required for all respirator users.[2][3]
-
Standard Operations (in a fume hood): No respirator is typically required if work is conducted within a certified chemical fume hood.
-
Weighing and Transferring Solids/Powders: If the material is a solid and dust can be generated, use a half-mask or full-facepiece respirator with P95 or P100 particulate filters .[4]
-
Emergency Situations (e.g., large spill): For spill cleanup outside of a fume hood, a full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges or a Self-Contained Breathing Apparatus (SCBA) is required. The selection must be based on the potential concentration of the contaminant.[4]
The following diagram outlines the decision-making process for PPE selection.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Procedure:
-
Preparation: Confirm all engineering controls (e.g., fume hood) are operational.
-
Body Protection: Don chemical-resistant lab coat and apron (if required).
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Don chemical splash goggles and face shield (if required).
-
Outer Gloves: Don the second, outer pair of Butyl or Viton® gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step Doffing (Removal) Procedure:
This is the point of highest risk for exposure. Proceed deliberately.
-
Gross Decontamination: If significant contamination has occurred, decontaminate the exterior of your PPE before removal.
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior surface with your bare hands. Dispose of them immediately in a designated hazardous waste container.[5]
-
Body Protection: Remove the apron (if used), followed by the lab coat. Turn it inside out as you remove it and place it in a designated receptacle for laundering or disposal.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove the respirator, if worn.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Waste Classification: As a halogenated organic compound, this waste may fall under EPA hazardous waste codes such as F001 or be classified based on its characteristics (e.g., D038 for pyridine).[6][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Containers: Use a designated, leak-proof, and chemically compatible container for all solid and liquid waste.[5] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]
-
PPE Disposal: All disposable PPE (gloves, aprons) must be placed in a sealed bag within the designated hazardous waste stream.
-
Empty Containers: "Empty" containers that held the chemical are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste.[5] Only after triple-rinsing can the container be managed as non-hazardous waste.
By adhering to this detailed guide, you establish a self-validating system of safety, ensuring that your valuable research can proceed with minimal risk. Always prioritize safety and consult your EHS department with any questions.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
